BAY 73-6691 racemate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPXPXOAFQCNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BAY 73-6691 Racemate: A Technical Overview of its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 73-6691 racemate is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that plays a crucial role in cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways.[1][2] Developed by Bayer, this compound has been investigated for its therapeutic potential in neurological disorders, particularly Alzheimer's disease, due to its ability to modulate synaptic plasticity and memory.[1][3] This technical guide provides an in-depth overview of the chemical structure and properties of this compound, its mechanism of action within the cGMP signaling cascade, and detailed experimental protocols for its study.
Chemical Structure and Properties
BAY 73-6691 is a pyrazolopyrimidinone (B8486647) derivative. The racemic mixture contains both the (R) and (S) enantiomers. The (R)-enantiomer is the active PDE9 inhibitor.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-Chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [1] |
| CAS Number | 794568-90-4 | [4] |
| Molecular Formula | C₁₅H₁₂ClF₃N₄O | [1] |
| Molecular Weight | 356.73 g/mol | [1] |
| Appearance | Off-white to white powder/solid | |
| Solubility | Soluble in DMSO (>20 mg/mL), not in water | [2] |
| Storage | Powder: -20°C (long term), 2-8°C (short term). In solvent: -80°C. | [5] |
Mechanism of Action and Signaling Pathway
BAY 73-6691 exerts its effects by selectively inhibiting PDE9A, an enzyme that specifically hydrolyzes cGMP.[1] By blocking PDE9A, BAY 73-6691 leads to an accumulation of intracellular cGMP, thereby amplifying the downstream signaling cascade.[6] This is particularly relevant in the central nervous system, where PDE9A is highly expressed in regions associated with learning and memory, such as the hippocampus and cortex.[1][2]
The primary signaling pathway modulated by BAY 73-6691 is the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) pathway.[3][7] This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, leading to the synthesis of cGMP. Elevated cGMP levels then activate PKG, which in turn phosphorylates and activates CREB, a transcription factor that promotes the expression of genes involved in synaptic plasticity and memory formation.[8][9]
Caption: NO/cGMP/PKG/CREB signaling pathway and the inhibitory action of BAY 73-6691 on PDE9A.
Experimental Protocols
The following are summaries of experimental protocols that have been used to characterize the effects of BAY 73-6691.
In Vitro: Inhibition of Aβ₂₅₋₃₅-Induced Oxidative Stress in SH-SY5Y Cells
This protocol assesses the neuroprotective effects of BAY 73-6691 against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.[10]
1. Cell Culture:
-
SH-SY5Y human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F12 medium, supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and an antibiotic-antimycotic solution.
-
Cells are maintained in a humidified atmosphere of 5% CO₂ at 37°C.
2. Treatment:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well.
-
Freshly prepared Aβ₂₅₋₃₅ peptide is added to the cells at a final concentration of 20 μM.
-
Concurrently, cells are treated with varying concentrations of BAY 73-6691 (e.g., 50, 100, 150, and 200 μg/mL).
3. Assessment of Oxidative Stress and Cytotoxicity:
-
Cellular viability is assessed using methods such as the MTT assay.
-
Oxidative stress markers, such as reactive oxygen species (ROS) levels and lipid peroxidation, are quantified.
-
Apoptosis can be evaluated by methods like TUNEL staining or caspase activity assays.
In Vivo: Mouse Model of Alzheimer's Disease
This protocol evaluates the efficacy of BAY 73-6691 in an animal model of Alzheimer's disease induced by Aβ injection.[10][11]
1. Animal Model:
-
Male ICR mice (25-30 g) are used.
-
Mice are housed under standard conditions with ad libitum access to food and water.
-
Anesthesia is administered, and Aβ₂₅₋₃₅ is injected intracerebroventricularly (i.c.v.) to induce an Alzheimer's-like pathology.
2. Drug Administration:
-
BAY 73-6691 is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.3, 1, and 3 mg/kg) once daily for a specified period (e.g., 10 consecutive days) following the Aβ₂₅₋₃₅ injection.
-
A vehicle control group and a sham-operated group are included.
3. Behavioral Testing (Morris Water Maze):
-
The Morris water maze test is used to assess spatial learning and memory.
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of water over several days. Escape latency (time to find the platform) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
4. Biochemical and Histological Analysis:
-
Following behavioral testing, brain tissue (particularly the hippocampus) is collected.
-
Levels of oxidative stress markers are measured.
-
Histological analysis can be performed to assess neuronal damage and the expression of memory-associated proteins.
Conclusion
This compound is a valuable research tool for investigating the role of the cGMP signaling pathway in neuronal function and neurodegenerative diseases. Its selectivity for PDE9A allows for targeted modulation of this pathway, providing insights into the mechanisms underlying learning, memory, and synaptic plasticity. The experimental protocols outlined in this guide serve as a foundation for further preclinical research into the therapeutic potential of PDE9 inhibitors.
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. This compound,794568-90-4-Amadis Chemical [amadischem.com]
- 5. aobious.com [aobious.com]
- 6. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]
- 7. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Phosphodiesterase Inhibitor BAY 73-6691 on Expression/Phosphorylation of CREB and Expression of Amyloid Precursor Protein (APP) [repository.arizona.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Rise and Discontinuation of BAY 73-6691: A Technical Review of a Pioneering PDE9A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 73-6691, a pyrazolopyrimidinone (B8486647) derivative, emerged from the laboratories of Bayer as the first potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] This enzyme is a key regulator of cyclic guanosine (B1672433) monophosphate (cGMP) signaling in the brain, a pathway integral to synaptic plasticity and memory.[2][3] Preclinical studies demonstrated the potential of BAY 73-6691 as a cognitive enhancer, showing promise for the treatment of Alzheimer's disease.[2][4] This technical guide provides a comprehensive overview of the discovery, development history, and mechanistic profile of BAY 73-6691 racemate. It details the experimental protocols utilized in its evaluation, presents key quantitative data in a structured format, and visualizes the core signaling pathways and experimental workflows. Despite its promising preclinical profile, the development of BAY 73-6691 was discontinued (B1498344) for reasons that have not been publicly disclosed.[3][5]
Discovery and Development History
BAY 73-6691 was developed by Bayer as the first selective inhibitor of the PDE9A enzyme, a target of significant interest for neurological and psychiatric disorders.[2] The rationale for its development was rooted in the understanding that PDE9A is highly expressed in brain regions critical for cognition, such as the hippocampus and neocortex, where it specifically hydrolyzes cGMP.[2][3] By inhibiting PDE9A, BAY 73-6691 was designed to elevate intracellular cGMP levels, thereby enhancing the nitric oxide (NO)/cGMP signaling cascade, a pathway crucial for synaptic plasticity, learning, and memory.[3]
Preclinical research, primarily in rodent models, demonstrated the efficacy of BAY 73-6691 in improving cognitive function.[4] These promising early-stage results positioned BAY 73-6691 as a potential therapeutic agent for Alzheimer's disease.[1][6] However, despite the positive preclinical data, the development program for BAY 73-6691 was terminated.[4][5] The specific reasons for this decision have not been made public.
Mechanism of Action: The NO/cGMP/PKG/CREB Signaling Pathway
BAY 73-6691 exerts its effects by inhibiting the PDE9A enzyme, which leads to an accumulation of intracellular cGMP.[3] This amplifies the downstream effects of the nitric oxide (NO)-cGMP signaling pathway.
The signaling cascade is initiated by the activation of soluble guanylate cyclase (sGC) by NO, leading to the conversion of GTP to cGMP. Elevated cGMP levels then activate protein kinase G (PKG). PKG, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB is a transcription factor that promotes the expression of genes essential for synaptic plasticity and the formation of long-term memories.[3][7][8]
Quantitative Data
Table 1: In Vitro Potency and Selectivity of BAY 73-6691
| Target | Species | IC50 (nM) | Assay System | Reference |
| PDE9A | Human | 55 | Enzymatic Assay | [1][6] |
| PDE9A | Murine | 100 | Enzymatic Assay | [1][6] |
| PDE1C | Human | 1400 | Enzymatic Assay | [5] |
| PDE2A | Human | >4000 | Enzymatic Assay | [5] |
| PDE3B | Human | >4000 | Enzymatic Assay | [5] |
| PDE4B | Human | >4000 | Enzymatic Assay | [5] |
| PDE5A | Human | >4000 | Enzymatic Assay | [5] |
| PDE7B | Human | >4000 | Enzymatic Assay | [5] |
| PDE8A | Human | >4000 | Enzymatic Assay | [5] |
| PDE10A | Human | >4000 | Enzymatic Assay | [5] |
| PDE11A | Human | 2600 | Enzymatic Assay | [5] |
Table 2: In Vivo Efficacy of BAY 73-6691 in Rodent Models of Cognition
| Model/Task | Species | Effect | Dose Range | Reference |
| Social Recognition Task | Rat | Enhanced acquisition, consolidation, and retention of long-term memory | 0.3 - 3 mg/kg | [4] |
| Object Recognition Task | Rat | Tended to enhance long-term memory | 0.1 - 3 mg/kg | [4] |
| Passive Avoidance Task | Rat | Attenuated scopolamine-induced retention deficits | Not specified | [4] |
| T-Maze Alternation Task | Mouse | Attenuated MK-801-induced short-term memory deficits | 1 - 10 mg/kg | [4] |
| Long-Term Potentiation (LTP) | Rat | Enhanced early LTP in hippocampal slices from aged rats | 10 µM | [4] |
| Morris Water Maze | Mouse | Improved learning and memory in an amyloid-β induced model | 0.3 - 3 mg/kg | [9] |
Experimental Protocols
Synthesis of this compound
A formal synthesis of BAY 73-6691 has been described involving the reaction of a racemic version of a trifluoromethyl ester with a pyrazole (B372694) derivative.[10]
In Vitro PDE9A Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of BAY 73-6691 against the PDE9A enzyme.
Methodology: A commonly used method is a radioenzymatic assay.
-
Enzyme: Recombinant human or murine PDE9A catalytic domain.
-
Substrate: [3H]-cGMP.
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5-8.0), MgCl2, and DTT.
-
Procedure:
-
The test compound (BAY 73-6691) is serially diluted.
-
The reaction is initiated by adding the PDE9A enzyme to the assay buffer containing the test compound and [3H]-cGMP.
-
The reaction is incubated at room temperature for a set time (e.g., 15 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., 0.2 M ZnSO4).
-
The product, [3H]-GMP, is precipitated, while unreacted [3H]-cGMP remains in the supernatant.
-
The amount of [3H]-GMP is quantified by scintillation counting.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11][12]
A cell-based assay using a cGMP reporter cell line has also been developed to assess the intracellular activity of PDE9 inhibitors.[6]
Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To assess the effect of BAY 73-6691 on synaptic plasticity.
Methodology:
-
Animals: Young adult Wistar rats or aged Fischer 344 x Brown Norway (FBNF1) rats.[5]
-
Slice Preparation: Transverse hippocampal slices (e.g., 400 µm) are prepared and maintained in artificial cerebrospinal fluid (aCSF).[3]
-
Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region in response to stimulation of the Schaffer collaterals.
-
Protocol:
-
A stable baseline of fEPSPs is recorded for at least 20 minutes.
-
BAY 73-6691 or vehicle is applied to the slices.
-
LTP is induced by a weak tetanic stimulation.
-
fEPSPs are recorded for at least 60 minutes post-stimulation to measure the potentiation.
-
-
Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-stimulation baseline.[3][13]
Social Recognition Task
Objective: To evaluate the effect of BAY 73-6691 on short-term social memory.
Methodology:
-
Animals: Adult male rats.[5]
-
Procedure:
-
Trial 1 (T1): An adult rat is exposed to a juvenile rat for a set period, and the time spent in social investigation is recorded.
-
Inter-trial Interval: A delay is introduced.
-
Trial 2 (T2): The adult rat is re-exposed to the same juvenile rat.
-
-
Drug Administration: BAY 73-6691 is administered orally at various doses before T1.[5]
-
Analysis: A reduction in investigation time during T2 compared to T1 indicates recognition memory. The effect of the drug is assessed by comparing the investigation times between drug-treated and vehicle-treated groups.[5]
Conclusion
BAY 73-6691 was a pioneering molecule in the exploration of PDE9A inhibition as a therapeutic strategy for cognitive disorders. Its high potency and selectivity, coupled with promising preclinical efficacy in models of learning and memory, underscored the potential of this mechanism. The detailed in vitro and in vivo studies provided a strong rationale for its development for Alzheimer's disease. Although the clinical development of BAY 73-6691 was halted, the extensive preclinical data and the experimental methodologies developed for its characterization remain a valuable resource for researchers in the field of neuropharmacology and drug discovery. The legacy of BAY 73-6691 lies in its role in validating PDE9A as a viable therapeutic target and paving the way for the development of subsequent inhibitors.
References
- 1. | BioWorld [bioworld.com]
- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide/cGMP/CREB pathway and amyloid-beta crosstalk: From physiology to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting NO/cGMP Signaling in the CNS for Neurodegeneration and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chem.ufl.edu [chem.ufl.edu]
- 11. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
The Mechanism of Action of BAY 73-6691 Racemate in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme highly expressed in cognitive centers of the brain such as the hippocampus and cortex.[1][2] The primary mechanism of action for BAY 73-6691 in the central nervous system (CNS) revolves around its ability to prevent the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in neuronal signaling.[1] By elevating intracellular cGMP levels, BAY 73-6691 enhances the nitric oxide (NO)/cGMP signaling pathway, which is integral to synaptic plasticity, including long-term potentiation (LTP)—a cellular correlate of learning and memory.[1][3] Preclinical studies have demonstrated its efficacy in improving memory and protecting against neurotoxic insults, positioning PDE9A inhibition as a significant therapeutic strategy for neurodegenerative disorders like Alzheimer's disease.[4][5] This guide provides an in-depth overview of its core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
Core Mechanism of Action: Enhancement of cGMP Signaling
The primary molecular target of BAY 73-6691 is the PDE9A enzyme. PDE9A specifically hydrolyzes cGMP, a second messenger synthesized by soluble guanylate cyclase (sGC) upon stimulation by nitric oxide (NO).[6][7] In the CNS, the NO/sGC/cGMP pathway is a key regulator of neuronal function.
The signaling cascade proceeds as follows:
-
Activation: Glutamatergic signaling, particularly through NMDA receptors, leads to an influx of Ca²⁺, which activates neuronal nitric oxide synthase (nNOS) to produce NO.
-
Second Messenger Production: NO diffuses to adjacent neurons and activates sGC, which catalyzes the conversion of GTP to cGMP.
-
Downstream Effects: cGMP activates Protein Kinase G (PKG), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the transcription of genes essential for synaptic plasticity and memory formation.[1][4]
-
Signal Termination: PDE9A terminates this signal by hydrolyzing cGMP to GMP.
BAY 73-6691's inhibitory action on PDE9A prevents this hydrolysis, leading to a sustained elevation of intracellular cGMP levels. This amplifies the downstream signaling cascade, enhancing synaptic strengthening and plasticity.[1][8]
Quantitative Data: Potency and Selectivity
BAY 73-6691 is a highly potent inhibitor of PDE9A with significant selectivity over other phosphodiesterase families. The racemate and its individual enantiomers exhibit nanomolar inhibitory concentrations.
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| BAY 73-6691 (Racemate) | Human PDE9A | 55 | [9] |
| BAY 73-6691 (Racemate) | Murine PDE9A | 100 | [9] |
| (R)-BAY 73-6691 | Human PDE9A | 22 | [10] |
| (S)-BAY 73-6691 | Human PDE9A | 88 | [10] |
Table 1: In vitro inhibitory potency of BAY 73-6691 and its enantiomers against PDE9A.
The compound shows only moderate to low activity against other PDE families, underscoring its selectivity for PDE9A.[9] This selectivity is crucial for minimizing off-target effects.
Effects on Synaptic Plasticity and Cognition
Experimental data robustly supports the role of BAY 73-6691 in enhancing synaptic plasticity, a key cellular mechanism underlying memory formation.
| Experimental Model | Key Findings | Effective Dose | Reference |
| Hippocampal Slices (Young Wistar Rats) | Enhanced early Long-Term Potentiation (LTP) after weak tetanic stimulation. | 10 µM | [3][4][11] |
| Hippocampal Slices (Aged FBNF1 Rats) | Increased basal synaptic transmission and enhanced early LTP. | 10 µM | [3][4] |
| Hippocampal Slices (Rat) | Enhanced both early and late LTP; transformed early into late LTP via the NO-cGMP-PKG pathway. | Not Specified | [8] |
| Rodent Cognitive Models (Social/Object Recognition) | Enhanced acquisition, consolidation, and retention of long-term memory. | 0.3 - 3 mg/kg | [4][11] |
| Pharmacological Deficit Models (Scopolamine, MK-801) | Attenuated memory deficits induced by cholinergic and NMDA receptor antagonists. | Not Specified | [3][4] |
| In vivo/In vitro Alzheimer's Models (Amyloid-β) | Protected against Aβ-induced oxidative stress, neuronal damage, and memory impairment. | 0.3 - 3 mg/kg (in vivo) | [5][12] |
Table 2: Summary of preclinical efficacy of BAY 73-6691 in models of synaptic plasticity and cognition.
Notably, BAY 73-6691 demonstrated a stronger effect on enhancing and prolonging LTP than the acetylcholinesterase inhibitor donepezil, a standard treatment for Alzheimer's disease.[8]
Experimental Protocols
PDE9A Inhibition Assay (Fluorescence Polarization)
This assay is used to determine the IC₅₀ of an inhibitor. It relies on the principle that a small, fluorescently-labeled cGMP molecule tumbles rapidly in solution (low polarization), but when bound to a larger molecule, its rotation slows, increasing polarization.
Methodology:
-
Preparation: Recombinant human PDE9A enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) are diluted in assay buffer. Test compounds are serially diluted, typically in DMSO and then assay buffer.[13]
-
Reaction: The PDE9A enzyme is pre-incubated with the inhibitor (BAY 73-6691) in a microtiter plate. The enzymatic reaction is initiated by adding the FAM-cGMP substrate.[13]
-
Termination and Binding: After incubation, a binding agent (e.g., specific antibody or nanoparticle that binds the hydrolyzed GMP product) is added to stop the reaction.[14]
-
Detection: The plate is incubated to allow the binding to reach equilibrium. Fluorescence polarization is then measured using a plate reader. A higher mP value indicates less enzymatic activity (i.e., more inhibition).[13]
-
Analysis: The data is normalized and fitted to a dose-response curve to calculate the IC₅₀ value.[15]
Long-Term Potentiation (LTP) in Hippocampal Slices
This electrophysiological technique is the gold standard for assessing a compound's effect on synaptic plasticity.
Methodology:
-
Slice Preparation: Transverse hippocampal slices (approx. 400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).[1]
-
Electrophysiology: A stimulating electrode is placed in the Schaffer collaterals and a recording electrode is placed in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).[1]
-
Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20 minutes.
-
Drug Application: BAY 73-6691 or vehicle is perfused over the slice.
-
LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as a weak tetanic stimulation.[4][11]
-
Post-Tetanus Recording: fEPSPs are recorded for at least 60 minutes following stimulation to measure the degree and duration of potentiation.[1] An increase in the fEPSP slope or amplitude relative to the baseline indicates LTP.
Conclusion
The mechanism of action of BAY 73-6691 racemate in the central nervous system is centered on its function as a potent and selective inhibitor of the PDE9A enzyme. By preventing the degradation of cGMP, it enhances the NO/sGC/cGMP signaling pathway, a critical modulator of synaptic plasticity. This mechanism translates to robust, pro-cognitive effects in preclinical models, including the enhancement of long-term potentiation and improved performance in memory tasks. Although its clinical development was terminated, BAY 73-6691 remains a pivotal research tool, and the data from its investigation continue to validate PDE9A as a promising therapeutic target for cognitive disorders associated with aging and neurodegeneration.[1][3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Phosphodiesterase-9 (PDE9) inhibition with BAY 73-6691 increases corpus cavernosum relaxations mediated by nitric oxide-cyclic GMP pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of acetylcholinesterase and phosphodiesterase-9A has differential effects on hippocampal early and late LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. PDE9A Assay Kit - Creative BioMart [creativebiomart.net]
- 15. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to BAY 73-6691 Racemate: A Selective PDE9 Inhibitor
Abstract
BAY 73-6691 is a pioneering compound in the field of neuroscience and drug discovery, recognized as the first potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is a crucial enzyme in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways, particularly within the central nervous system.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a summary of its effects in preclinical models. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of PDE9A inhibition.
Introduction
Developed by Bayer, BAY 73-6691 was initially investigated for the treatment of Alzheimer's disease.[1] The PDE9A enzyme is highly expressed in brain regions critical for cognitive function, such as the hippocampus, neocortex, and striatum.[1] It functions by hydrolyzing cGMP, a second messenger involved in synaptic plasticity, learning, and memory.[1][3] By selectively inhibiting PDE9A, BAY 73-6691 enhances cGMP signaling, a mechanism that has shown promise for improving memory and cognitive performance in preclinical studies.[1][4] As the first selective inhibitor for this enzyme subtype, BAY 73-6691 has become an invaluable research tool for elucidating the physiological roles of PDE9A.[1]
Mechanism of Action and Signaling Pathway
Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase. It plays a key role in regulating intracellular cGMP levels, particularly the pool of cGMP generated by the natriuretic peptide-stimulated particulate guanylate cyclase (pGC) pathway and the nitric oxide (NO)-stimulated soluble guanylate cyclase (sGC) pathway, which is linked to glutamate (B1630785) signaling through NMDA receptors.[1][5] Inhibition of PDE9 by BAY 73-6691 prevents the degradation of cGMP to GMP. The resulting elevation in cGMP levels leads to the activation of downstream effectors such as Protein Kinase G (PKG), which in turn can modulate cellular functions, including the phosphorylation of CREB, a transcription factor involved in long-term memory formation.[4]
Quantitative Data: Inhibitory Potency and Selectivity
This compound demonstrates potent inhibition of PDE9A. The inhibitory activity is stereoselective, with the (R)-enantiomer being more potent than the (S)-enantiomer. The compound exhibits high selectivity for PDE9A over other PDE families.
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| BAY 73-6691 (Racemate) | Human PDE9A | 55 | 45 | [2][5][6] |
| Murine PDE9A | 100 | - | [2][6][7] | |
| (R)-BAY 73-6691 | Human PDE9A | 22 | - | [5] |
| (S)-BAY 73-6691 | Human PDE9A | 88 | - | [5] |
Note: While described as highly selective, a comprehensive selectivity panel with IC50 values against all other PDE families for the racemate is not detailed in the provided search results. It is reported to have low to moderate inhibition of other PDE family members.[2]
Experimental Protocols
In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)
This protocol outlines a homogeneous, fluorescence polarization (FP)-based assay suitable for high-throughput screening of PDE9 inhibitors.[5]
Principle: The assay measures the change in rotational motion of a fluorescently labeled cGMP substrate. Active PDE9 enzyme hydrolyzes the small, rapidly tumbling fluorescent cGMP (low FP signal) to fluorescent GMP. This product is captured by a large binding agent, forming a large, slowly tumbling complex that produces a high FP signal. Inhibitors prevent this hydrolysis, resulting in a low FP signal.[5]
Materials and Reagents:
-
Recombinant human PDE9A enzyme
-
FAM-labeled cGMP substrate
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
GMP-binding agent (e.g., IMAP beads)
-
Test Compound (BAY 73-6691) dissolved in 100% DMSO
-
Black, low-binding 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of BAY 73-6691 in DMSO and add to the wells of the microplate.
-
Enzyme Addition: Dilute PDE9A enzyme in cold PDE Assay Buffer to the desired concentration and add to the wells containing the test compound.
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the FAM-labeled cGMP substrate, diluted in assay buffer, to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for an optimized duration (e.g., 60 minutes) at room temperature.
-
Reaction Termination & Binding: Add the GMP-binding agent to stop the reaction and allow for the binding of any fluorescent GMP produced.
-
Signal Detection: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based PDE9A Inhibition Assay
This protocol describes a cell-based reporter assay to measure the activity of PDE9A inhibitors in a cellular context.[8]
Principle: A host cell line (e.g., HEK293) is engineered to express human PDE9A, a natriuretic peptide receptor (NPR-A), and a cGMP-sensitive biosensor, such as a cyclic nucleotide-gated (CNG) ion channel linked to a calcium reporter (e.g., aequorin). Inhibition of PDE9A leads to an accumulation of intracellular cGMP upon stimulation with a natriuretic peptide (e.g., ANP). This opens the CNG channels, causing a calcium influx and a detectable luminescent or fluorescent signal.[8]
Materials and Reagents:
-
Engineered HEK293 or CHO cells (stably expressing PDE9A, NPR-A, and a reporter system)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Stimulant: Atrial Natriuretic Peptide (ANP)
-
Test Compound (BAY 73-6691)
-
Detection Reagent (e.g., Coelenterazine for aequorin-based assays)
-
White, clear-bottom 96-well microplates
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the engineered cells into a 96-well plate at an optimal density and incubate for 24 hours.[8]
-
Compound Addition: Remove the culture medium, wash with assay buffer, and add serial dilutions of BAY 73-6691 prepared in assay buffer.
-
Pre-incubation: Incubate the plate with the compounds for 30 minutes at 37°C to allow for cell penetration.[8]
-
Stimulation: Add a submaximal concentration (e.g., EC50) of ANP to the wells to stimulate cGMP production.
-
Incubation: Incubate for an optimized period (e.g., 15-60 minutes) at 37°C.[8]
-
Signal Detection: Add the appropriate detection reagent (if required, e.g., coelenterazine) and measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls (vehicle and maximal stimulation) and plot the response against the logarithm of the inhibitor concentration to determine the IC50 value.[8]
In Vivo and Preclinical Findings
Animal studies have provided evidence for the pro-cognitive and neuroprotective effects of BAY 73-6691.
-
Cognitive Enhancement: In rodent models, BAY 73-6691 has been shown to improve learning and memory.[1][4] It enhanced the acquisition, consolidation, and retention of long-term memory in a social recognition task and attenuated memory deficits induced by scopolamine (B1681570) and MK-801 in passive avoidance and T-maze tasks, respectively.[4]
-
Synaptic Plasticity: The compound was found to enhance early long-term potentiation (LTP) in hippocampal slices after weak tetanic stimulation, suggesting a direct effect on synaptic plasticity mechanisms that underlie learning and memory.[3][4]
-
Neuroprotection: In both in vitro and in vivo models of Alzheimer's disease, BAY 73-6691 demonstrated neuroprotective properties. It protected against amyloid-β (Aβ) peptide-induced oxidative stress and cytotoxicity in SH-SY5Y cells and in the hippocampus of mice.[9][10] This neuroprotective effect was associated with improved spatial memory in the Morris water maze test.[9]
Chemical and Physical Properties
-
Compound Name: this compound
-
Molecular Formula: C₁₅H₁₂ClF₃N₄O[1]
-
Molar Mass: 356.73 g/mol [1]
-
IUPAC Name (for the active R-enantiomer): 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one[1]
-
Appearance: White to off-white solid[11]
-
Solubility: Soluble in DMSO (≥ 100 mg/mL)[11]
Conclusion
This compound stands as a seminal tool compound for the study of PDE9A. Its high potency and selectivity have enabled significant progress in understanding the role of cGMP signaling in cognitive processes and neurodegenerative diseases. The robust data from in vitro and in vivo studies underscore the therapeutic potential of PDE9A inhibition. This guide provides the essential technical information for researchers to effectively utilize BAY 73-6691 in their investigations and to build upon the foundational work in this promising area of drug discovery.
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. abmole.com [abmole.com]
- 7. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
The Role of BAY 73-6691 Racemate in Modulating the cGMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of BAY 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). We delve into its mechanism of action within the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating PDE9A inhibition as a therapeutic strategy, particularly for neurodegenerative disorders such as Alzheimer's disease.
Introduction to BAY 73-6691 and the cGMP Signaling Pathway
BAY 73-6691 is a racemate that has been instrumental in the study of cGMP-mediated signal transduction.[1] It was the first potent and selective inhibitor developed for phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain, with high concentrations in regions crucial for learning and memory, such as the hippocampus, neocortex, and striatum.[1][2] PDE9A is a cGMP-specific phosphodiesterase, meaning it exclusively hydrolyzes cGMP, a critical second messenger involved in a multitude of physiological processes, including synaptic plasticity, vasodilation, and neuronal function.[3][4]
The canonical nitric oxide (NO)/cGMP signaling pathway is a central focus of research involving BAY 73-6691.[5] This pathway is initiated by the production of NO, which activates soluble guanylate cyclase (sGC) to synthesize cGMP from guanosine triphosphate (GTP).[6][7] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor pivotal for long-term memory formation.[5][8] By inhibiting PDE9A, BAY 73-6691 prevents the degradation of cGMP, thereby amplifying and prolonging the signaling cascade, which is believed to underlie its pro-cognitive effects.[1][3]
Quantitative Data: Potency and Efficacy of BAY 73-6691
The inhibitory activity of BAY 73-6691 has been quantified in various in vitro and in vivo studies. The following tables summarize the key data points for easy comparison.
Table 1: In Vitro Inhibitory Activity of BAY 73-6691 against PDE9A
| Species | IC50 (nM) | Reference |
| Human | 55 | [9][10] |
| Murine | 100 | [9][10] |
Table 2: Effective Concentrations and Doses of BAY 73-6691 in Preclinical Models
| Experimental Model | Effective Concentration/Dose | Observed Effect | Reference |
| Rat Hippocampal Slices | 10 µM | Enhancement of early Long-Term Potentiation (LTP) | [11] |
| Aβ₂₅₋₃₅-injected Mice | 3 mg/kg | Amelioration of cognitive deficits | [12] |
| SH-SY5Y cells (in vitro) | 50-200 µg/mL | Attenuation of Aβ₂₅₋₃₅-induced cell apoptosis and oxidative stress | [12] |
Signaling Pathway and Mechanism of Action
The mechanism by which BAY 73-6691 enhances cGMP signaling is through the direct inhibition of PDE9A. The following diagram illustrates the cGMP signaling pathway and the point of intervention for BAY 73-6691.
cGMP Signaling Pathway and BAY 73-6691 Mechanism of Action.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for evaluating the effects of BAY 73-6691.
In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)
This assay is a common high-throughput method to screen for and characterize PDE9 inhibitors.[13]
-
Principle: The assay measures the change in rotational motion of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE9A, the resulting GMP product is captured by a larger binding agent, leading to a significant increase in the fluorescence polarization signal.[13]
-
Materials:
-
Recombinant human PDE9A2 enzyme.[14]
-
FAM-labeled cGMP substrate.[13]
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).[13]
-
Binding Agent (specific GMP-binding agent).[13]
-
Test compound (BAY 73-6691) dissolved in DMSO.
-
96-well or 384-well black, low-binding microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of BAY 73-6691 in DMSO and then dilute in PDE Assay Buffer.
-
Add the diluted compound or vehicle (DMSO) to the microplate wells.
-
Add the PDE9A enzyme to all wells except for the negative control.
-
Initiate the reaction by adding the FAM-labeled cGMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the binding agent.
-
Incubate for another period to allow for binding.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Long-Term Potentiation (LTP) in Hippocampal Slices
This electrophysiological technique is used to assess the effect of compounds on synaptic plasticity, a cellular correlate of learning and memory.[3][8]
-
Principle: LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The effect of BAY 73-6691 on LTP is measured by comparing the synaptic response before and after its application and the induction of LTP.
-
Materials:
-
Wistar rats or other suitable rodent models.[8]
-
Artificial cerebrospinal fluid (aCSF).
-
Vibratome for slicing brain tissue.
-
Recording chamber and perfusion system.
-
Microelectrode puller and glass microelectrodes.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
-
BAY 73-6691.
-
-
Procedure:
-
Prepare transverse hippocampal slices (e.g., 400 µm) from the rodent brain.[3]
-
Maintain the slices in a recording chamber perfused with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) by delivering single pulses at a low frequency.
-
Apply BAY 73-6691 (e.g., 10 µM) to the perfusion bath and record for a period to establish a new baseline.[11]
-
Induce LTP using a high-frequency stimulation protocol (e.g., theta burst stimulation).[8]
-
Continue to record fEPSPs for at least 60 minutes post-LTP induction.
-
Analyze the data by comparing the potentiation of the fEPSP slope in the presence and absence of BAY 73-6691.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating a PDE9A inhibitor and the logical relationship of the components in the cGMP signaling cascade.
Typical Experimental Workflow for Evaluating a PDE9A Inhibitor.
Conclusion
BAY 73-6691 has proven to be an invaluable pharmacological tool for elucidating the role of PDE9A and the cGMP signaling pathway in neuronal function and cognition. Its high potency and selectivity have enabled researchers to specifically probe the consequences of elevated cGMP levels in the brain. The preclinical data strongly suggest that PDE9A inhibition is a promising therapeutic avenue for treating cognitive deficits associated with neurodegenerative diseases. This technical guide provides a foundational understanding of BAY 73-6691's mechanism of action, supported by quantitative data and detailed experimental protocols, to aid in the design and interpretation of future research in this exciting area of drug discovery.
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 10. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Initial In-Vitro Characterization of BAY 73-6691 Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in-vitro characterization of BAY 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary data and methodologies to understand and further investigate the therapeutic potential of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Core Mechanism of Action
BAY 73-6691 is a selective inhibitor of the PDE9A enzyme.[1][2] PDE9A is predominantly expressed in the brain, with high concentrations in key areas for learning and memory, including the cerebellum, neocortex, striatum, and hippocampus.[1][2] This enzyme is responsible for the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in various intracellular signaling pathways.[3] Specifically, PDE9A limits the cGMP-mediated signal transduction that follows the binding of the neurotransmitter glutamate (B1630785) to its NMDA receptors.[1][2] By inhibiting PDE9A, BAY 73-6691 effectively increases the intracellular concentration of cGMP, thereby prolonging and enhancing cGMP-mediated signaling. This mechanism is believed to underlie its potential nootropic effects and its therapeutic utility in conditions associated with cognitive deficits.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial in-vitro characterization of BAY 73-6691.
Table 1: In-Vitro Potency and Selectivity of BAY 73-6691
| Target Enzyme | Species | IC50 (nM) | Selectivity vs. Other PDEs | Reference |
| PDE9A | Human | 55 | >25-fold vs. PDE1C, >72-fold vs. others | [5][6] |
| PDE9A | Murine | 100 | - | [5][6] |
| PDE1C | Human | 1400 ± 350 | - | [6] |
| PDE2A | Human | >4000 | - | [6] |
| PDE3B | Human | >4000 | - | [6] |
| PDE4B | Human | >4000 | - | [6] |
| PDE5A | Human | >4000 | - | [6] |
| PDE7B | Human | >4000 | - | [6] |
| PDE8A | Human | >4000 | - | [6] |
| PDE10A | Human | >4000 | - | [6] |
| PDE11A | Human | 2600 ± 400 | - | [6] |
Table 2: In-Vitro Effects of BAY 73-6691 on Neuronal Function
| Experimental Model | Parameter Measured | BAY 73-6691 Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices (Young Adult Wistar) | Early Long-Term Potentiation (LTP) | 10 µM | Enhanced early LTP after weak tetanic stimulation. | [4][7] |
| Rat Hippocampal Slices (Young Adult Wistar) | Early Long-Term Potentiation (LTP) | 30 µM | No effect on early LTP. | [4][7] |
| Rat Hippocampal Slices (Very Old FBNF1) | Basal Synaptic Transmission | Not specified | Increased basal synaptic transmission. | [4][7] |
| Rat Hippocampal Slices (Very Old FBNF1) | Early Long-Term Potentiation (LTP) | Not specified | Enhanced early LTP after weak tetanic stimulation. | [4][7] |
| NG108-15 Cholinergic Neuron-like Cells | CREB Phosphorylation | 3 µM | Greatest ratio of phosphorylated CREB to total CREB. | [8] |
| NG108-15 Cholinergic Neuron-like Cells | Amyloid Precursor Protein (APP) Expression | 3 µM | Greatest increase in APP expression. | [8] |
Signaling Pathway
The primary mechanism of action of BAY 73-6691 involves the modulation of the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP-response element-binding protein (CREB) signaling pathway.[4][7] Inhibition of PDE9A by BAY 73-6691 leads to an accumulation of intracellular cGMP. This, in turn, activates PKG, which then phosphorylates and activates CREB, a transcription factor crucial for synaptic plasticity and memory formation.
Caption: Signaling pathway of BAY 73-6691.
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below.
PDE9A Inhibition Assay (Enzymatic Assay)
This protocol describes a common method to determine the inhibitory activity of BAY 73-6691 on PDE9A.
Caption: Workflow for a PDE9A enzymatic inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT). Prepare serial dilutions of BAY 73-6691 in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a microplate, add the diluted BAY 73-6691 or vehicle control. Add the purified recombinant PDE9A enzyme to each well. Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding a known concentration of ³H-cGMP as the substrate.
-
Enzymatic Reaction: Incubate the plate for 15-30 minutes at room temperature to allow the hydrolysis of ³H-cGMP to ³H-GMP.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.
-
Product Separation and Quantification: Separate the product (³H-GMP) from the unreacted substrate (³H-cGMP) using methods like anion-exchange chromatography or a scintillation proximity assay (SPA). Quantify the radioactivity of the product using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE9A inhibition for each concentration of BAY 73-6691. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
cGMP Reporter Cell Line Assay
This assay measures the ability of BAY 73-6691 to inhibit intracellular PDE9A activity.
Caption: Workflow for a cGMP reporter cell line assay.
Detailed Steps:
-
Cell Line: Utilize a cell line (e.g., CHO or HEK293) stably transfected to express human or murine PDE9A, soluble guanylate cyclase (sGC), and a cGMP-sensitive reporter system (e.g., a cyclic nucleotide-gated (CNG) channel linked to a calcium indicator like aequorin).[5]
-
Cell Culture and Plating: Culture the cells under standard conditions and plate them into 96-well or 384-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of BAY 73-6691 or vehicle control for a defined pre-incubation period (e.g., 30 minutes).
-
Stimulation: Stimulate the production of cGMP by adding a sub-maximal concentration of an sGC activator, such as BAY 41-2272 or BAY 58-2667.[5]
-
Signal Measurement: Measure the reporter signal (e.g., luminescence for aequorin-based reporters) using a plate reader. The increase in cGMP will open the CNG channels, leading to Ca²⁺ influx and activation of the reporter.
-
Data Analysis: Plot the reporter signal against the concentration of BAY 73-6691 to generate a dose-response curve and determine the EC50 value for the potentiation of the sGC activator response.
Long-Term Potentiation (LTP) in Rat Hippocampal Slices
This ex-vivo experiment assesses the effect of BAY 73-6691 on synaptic plasticity, a cellular correlate of learning and memory.
Caption: Workflow for Long-Term Potentiation (LTP) experiments.
Detailed Steps:
-
Slice Preparation: Anesthetize a rat and rapidly dissect the brain. Prepare 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). A typical aCSF composition is (in mM): 124 NaCl, 4.4 KCl, 1 Na₂HPO₄, 25 NaHCO₃, 2 CaCl₂, 2 MgSO₄, and 10 glucose.
-
Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: Transfer a single slice to a recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 32°C).
-
Baseline Measurement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Establish a stable baseline of synaptic transmission for at least 20 minutes.
-
Drug Application: Apply BAY 73-6691 at the desired concentration (e.g., 10 µM) to the aCSF perfusing the slice.
-
LTP Induction: After a period of drug incubation, induce LTP using a high-frequency stimulation protocol (e.g., a single train of 100 Hz for 1 second).
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after the tetanus to monitor the potentiation of the synaptic response.
-
Data Analysis: Measure the slope or amplitude of the fEPSPs and express it as a percentage of the pre-tetanus baseline. Compare the degree of potentiation in the presence of BAY 73-6691 to that in control (vehicle-treated) slices.
Western Blotting for CREB Phosphorylation and APP Expression
This protocol is for the semi-quantitative analysis of protein expression and phosphorylation in cell culture models.
Detailed Steps:
-
Cell Culture and Treatment: Culture NG108-15 cells or another suitable neuronal cell line. Treat the cells with BAY 73-6691 (e.g., 3 µM) or vehicle for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated CREB (pCREB), total CREB, and APP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pCREB signal to the total CREB signal and the APP signal to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in phosphorylation and expression.
Conclusion
The initial in-vitro characterization of BAY 73-6691 racemate has established it as a potent and selective inhibitor of PDE9A. The compound has demonstrated the ability to modulate the cGMP signaling pathway, enhance synaptic plasticity in the form of LTP, and influence the expression and phosphorylation of key proteins involved in neuronal function and neurodegeneration. The experimental protocols detailed in this guide provide a foundation for further investigation into the molecular mechanisms and therapeutic potential of BAY 73-6691 and other PDE9A inhibitors. These methodologies can be adapted and expanded upon to explore the compound's effects in various in-vitro and in-vivo models of cognitive impairment and neurodegenerative diseases.
References
- 1. Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Phosphodiesterase Inhibitor BAY 73-6691 on Expression/Phosphorylation of CREB and Expression of Amyloid Precursor Protein (APP) [repository.arizona.edu]
- 7. benchchem.com [benchchem.com]
- 8. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
The Nootropic Potential of BAY 73-6691 Racemate: An In-depth Preclinical Review
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BAY 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), has demonstrated significant nootropic effects in a variety of preclinical models. By preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), BAY 73-6691 modulates synaptic plasticity and enhances cognitive performance, positioning PDE9A inhibition as a promising therapeutic strategy for cognitive deficits associated with aging and neurodegenerative disorders. This technical guide provides a comprehensive overview of the preclinical data supporting the cognitive-enhancing properties of BAY 73-6691, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: The cGMP Signaling Pathway
BAY 73-6691 exerts its pro-cognitive effects by selectively inhibiting the PDE9A enzyme, which is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[1][2] PDE9A specifically hydrolyzes cGMP, a key second messenger in the nitric oxide (NO)/cGMP/protein kinase G (PKG)/CREB signaling cascade.[1][3] This pathway is integral to synaptic plasticity, including the cellular mechanisms that underlie memory formation, such as long-term potentiation (LTP).[1][4] By inhibiting PDE9A, BAY 73-6691 elevates intracellular cGMP levels, thereby amplifying downstream signaling and promoting the strengthening of synaptic connections.[1]
Quantitative Preclinical Data
The nootropic effects of BAY 73-6691 have been quantified in a range of in vitro and in vivo preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | Species | Value | Reference |
| IC₅₀ vs. PDE9A | Human | 55 ± 9 nM | [4] |
| IC₅₀ vs. PDE1C | Human | 1400 ± 350 nM | [4] |
| IC₅₀ vs. PDE11A | Human | 2600 ± 400 nM | [4] |
| IC₅₀ vs. other PDEs (2A, 3B, 4B, 5A, 7B, 8A, 10A) | Human | > 4000 nM | [4] |
Table 2: Effects on Long-Term Potentiation (LTP) in Hippocampal Slices
| Animal Model | BAY 73-6691 Dose | Key Findings | Reference |
| Young adult Wistar rats (7-8 weeks) | 10 µM | Enhanced early LTP after weak tetanic stimulation. No effect on basal synaptic transmission. | [3][4] |
| 30 µM | No effect on early LTP. | [3][4] | |
| Young FBNF1 rats (7-8 weeks) | 10 µM | No effect on LTP. | [3][4] |
| Aged FBNF1 rats (31-35 months) | 10 µM | Increased basal synaptic transmission and enhanced early LTP. | [3][4] |
Table 3: In Vivo Efficacy in Rodent Models of Cognition
| Cognitive Task | Animal Model | Dosing Regimen | Key Findings | Reference |
| Social Recognition Task (Acquisition & Consolidation) | Adult Wistar rats | 0.3, 1.0, 3.0 mg/kg p.o. (60 min before T1) | Dose-dependently enhanced long-term memory. | [4] |
| Social Recognition Task (Retention) | Adult Wistar rats | 0.3, 3.0 mg/kg p.o. (60 min before T2) | Significantly improved memory retention at a 24-hour delay. | [4] |
| Object Recognition Task | Adult Wistar rats | 0.1, 0.3, 1.0, 3.0 mg/kg p.o. (30 min before T1) | Tended to enhance long-term memory. | [3][4] |
| Passive Avoidance Task (Scopolamine-induced deficit) | Adult Wistar rats | 0.3, 1.0, 3.0 mg/kg p.o. (60 min before training) | Attenuated scopolamine-induced retention deficit. | [3][4] |
| T-Maze Alternation Task (MK-801-induced deficit) | C57BL/6J mice | 1.0, 3.0, 10 mg/kg p.o. (60 min before testing) | Attenuated MK-801-induced short-term memory deficits. | [3][4] |
| Morris Water Maze (Aβ-peptide-induced deficit) | ICR mice | Not specified | Improved learning and memory. | [5] |
Detailed Experimental Protocols
Reproducibility of preclinical findings is paramount. This section details the methodologies for the key experiments cited.
Long-Term Potentiation (LTP) in Hippocampal Slices
-
Animals: Young adult (7-8 weeks) Wistar rats or aged (31-35 months) Fischer 344 x Brown Norway (FBNF1) rats were used.[3][4]
-
Slice Preparation: Transverse hippocampal slices (400 µm) were prepared and maintained in artificial cerebrospinal fluid (aCSF).[5]
-
Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 region in response to stimulation of the Schaffer collaterals.[5]
-
Protocol: A stable baseline of fEPSPs was recorded for at least 20 minutes. BAY 73-6691 (10 µM or 30 µM) was applied 30 minutes before the induction of LTP. A weak tetanic stimulation (theta burst) was used to induce an early-LTP that typically returns to baseline within 3 hours. Post-tetanic fEPSPs were then recorded.[4]
-
Analysis: The magnitude of LTP was quantified as the percentage increase in the fEPSP slope compared to the pre-stimulation baseline.[5]
Social Recognition Task
-
Animals: Adult male Wistar rats and juvenile male Wistar rats were used.[4]
-
Apparatus: A standard open-field arena.
-
Protocol:
-
Habituation: Adult rats were habituated to the test arena.
-
Trial 1 (T1): An adult rat was placed in the arena with a juvenile rat, and the duration of social investigation (e.g., sniffing, grooming) was recorded for a set period.
-
Inter-Trial Interval (ITI): A delay of, for example, 24 hours was introduced.
-
Trial 2 (T2): The same adult and juvenile rats were reintroduced into the arena, and the duration of social investigation was recorded.
-
-
Drug Administration: BAY 73-6691 was administered orally at various time points before T1 (to assess acquisition and consolidation) or before T2 (to assess retention).[4]
-
Analysis: A reduction in investigation time during T2 compared to T1 indicates memory of the juvenile. The effects of the compound were expressed as the percent reduction in social investigation time from T1 to T2.[6]
Passive Avoidance Task
-
Animals: Adult male Wistar rats were used.[4]
-
Apparatus: A two-compartment (light and dark) apparatus with a grid floor in the dark compartment for delivering a mild foot shock.
-
Protocol:
-
Training: Rats were placed in the light compartment. Upon entering the dark compartment, a mild, inescapable foot shock was delivered.
-
Retention Test: 24 hours later, the rats were returned to the light compartment, and the latency to enter the dark compartment was measured.
-
-
Drug Administration: The cognition impairer scopolamine (B1681570) was administered to induce a memory deficit. BAY 73-6691 was given prior to the training trial to assess its ability to attenuate this deficit.[3]
-
Analysis: A longer latency to enter the dark compartment during the retention test indicates better memory of the aversive event.
T-Maze Continuous Alternation Task
-
Animals: Male C57BL/6J mice were used.[4]
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Protocol: The task consisted of one forced-choice trial followed by 14 free-choice trials. In the forced-choice trial, one goal arm was blocked, forcing the mouse to enter the other arm. In the subsequent free-choice trials, the mouse was free to choose either arm.[4]
-
Drug Administration: The NMDA receptor antagonist MK-801 was used to induce a short-term memory deficit. BAY 73-6691 was administered before testing to evaluate its potential to reverse this deficit.[3][4]
-
Analysis: The primary measure was the percentage of spontaneous alternations, defined as entering the arm opposite to the one entered in the previous trial. A higher percentage of alternations reflects better working memory.
Conclusion
The preclinical data for BAY 73-6691 racemate strongly support its potential as a cognitive enhancer. The compound has demonstrated robust efficacy in enhancing synaptic plasticity and improving performance in a variety of learning and memory paradigms in rodents. The well-defined mechanism of action, centered on the potentiation of the cGMP signaling pathway, provides a solid rationale for its nootropic effects. While the clinical development of BAY 73-6691 was discontinued (B1498344) for undisclosed reasons, the extensive preclinical research provides a valuable foundation for the continued exploration of PDE9A inhibitors as a therapeutic approach for cognitive disorders. Future research in this area will be critical for translating the promise of this target into novel treatments for patients with cognitive impairments.
References
- 1. researchgate.net [researchgate.net]
- 2. jneurosci.org [jneurosci.org]
- 3. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. benchchem.com [benchchem.com]
- 6. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents. [dspace.library.uu.nl]
Methodological & Application
Application Notes and Protocols for BAY 73-6691 Racemate In Vivo Experiments
These application notes provide a comprehensive overview of in vivo experimental protocols for the selective phosphodiesterase 9 (PDE9) inhibitor, BAY 73-6691 racemate. The information is intended for researchers, scientists, and drug development professionals investigating the pro-cognitive and neuroprotective effects of this compound in rodent models.
Mechanism of Action
BAY 73-6691 is a potent and brain-penetrant inhibitor of PDE9A, an enzyme highly expressed in brain regions associated with cognition, such as the hippocampus and cortex.[1][2] PDE9A specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[2] By inhibiting PDE9A, BAY 73-6691 elevates intracellular cGMP levels, which is thought to enhance synaptic plasticity and memory formation through the modulation of the NO/cGMP-PKG/CREB pathway.[2][3][4] Preclinical studies have demonstrated its potential in improving cognitive function in various animal models.[5]
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies of BAY 73-6691
| Behavioral Task | Animal Model | Dose(s) (mg/kg) | Route of Admin. | Key Findings | Reference |
| Social Recognition Task | Wistar Rats | 0.3, 3 | p.o. | Improved memory performance (reduced social investigation time at T2). | [6] |
| Object Recognition Task | Rats | 0.1, 0.3, 1, 3 | p.o. | Tended to enhance long-term memory. | [3][6] |
| Passive Avoidance Task | Rodents | Not specified | Not specified | Attenuated scopolamine-induced retention deficit. | [3][4] |
| T-Maze Alternation Task | C57BL/6J Mice | 0.3, 1, 3 | p.o. | Attenuated MK-801-induced short-term memory deficits. | [3][6] |
| Morris Water Maze | Aβ25-35-injected ICR Mice | 0.3, 1, 3 | i.p. | Improved learning and memory; dose-dependently decreased escape latency and increased dwell time in the target quadrant. | [7][8] |
Experimental Protocols
Social Recognition Task in Rats
Objective: To assess the effect of BAY 73-6691 on short-term social memory.
Materials:
-
Male Wistar rats (4-5 months old)[6]
-
This compound
-
Vehicle: 5% Ethanol + 40% Solutol + 55% 0.9% NaCl solution[6]
-
Test arena (e.g., an open field box)
-
Juvenile rats (4-5 weeks old) for social stimulus[6]
Protocol:
-
Habituate adult rats to the test arena for a set period on consecutive days leading up to the experiment.
-
On the test day, administer BAY 73-6691 (0.3 or 3 mg/kg) or vehicle orally (p.o.) 60 minutes before the first trial (T1).[6] The administration volume is 1 ml/kg body weight.[6]
-
Trial 1 (T1): Place an adult rat in the arena with a juvenile rat for a defined period (e.g., 4 minutes). Record the time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).
-
Return the adult rat to its home cage for an inter-trial interval (e.g., 30 minutes).
-
Trial 2 (T2): Re-expose the adult rat to the same juvenile rat for the same duration as T1. Record the social investigation time.
-
A reduction in investigation time during T2 compared to T1 is indicative of social recognition memory.
MK-801-Induced Deficit in T-Maze Continuous Alternation Task in Mice
Objective: To evaluate the potential of BAY 73-6691 to reverse pharmacologically-induced short-term memory deficits.
Materials:
-
Male C57BL/6J mice[6]
-
This compound
-
Vehicle for BAY 73-6691: 5% EtOH + 40% Solutol + 55% 0.9% NaCl solution[6]
-
MK-801
-
Vehicle for MK-801: 0.9% NaCl solution[6]
-
T-maze apparatus
Protocol:
-
Administer BAY 73-6691 (0.3, 1, or 3 mg/kg) or its vehicle orally (p.o.) 60 minutes before the start of the T-maze task.[6]
-
Administer MK-801 or its vehicle subcutaneously (s.c.) 30 minutes before the start of the task.[6]
-
The task consists of one forced-choice trial followed by 14 free-choice trials.[6]
-
Forced-choice trial: Block one arm of the T-maze and allow the mouse to explore the stem and the other arm.
-
Free-choice trials: Remove the block and allow the mouse to freely choose between the two arms. A spontaneous alternation is recorded if the mouse enters the arm opposite to the one it entered in the previous trial.
-
Calculate the percentage of spontaneous alternations. A decrease in alternations in the MK-801 group is expected, and a reversal of this deficit by BAY 73-6691 indicates improved short-term memory.
Alzheimer's Disease Model: Aβ₂₅₋₃₅-Induced Cognitive Deficit in Mice
Objective: To assess the neuroprotective effects of BAY 73-6691 in an in vivo model of Alzheimer's disease.[8]
Materials:
-
Male ICR mice[8]
-
Amyloid-β peptide 25-35 (Aβ₂₅₋₃₅)
-
This compound
-
Vehicle for administration
-
Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection
-
Morris Water Maze apparatus
Protocol:
-
Induction of Alzheimer's Disease Model: On day 0, administer Aβ₂₅₋₃₅ via intracerebroventricular injection to induce cognitive deficits.[8] A sham group should receive a vehicle injection.
-
Drug Administration: From day 1 to day 10, administer BAY 73-6691 (0.3, 1, or 3 mg/kg) or vehicle intraperitoneally (i.p.) once daily.[8]
-
Morris Water Maze Test:
-
Acquisition Phase (e.g., days 7-10): Train the mice to find a hidden platform in the water maze over several trials per day. Record the escape latency (time to find the platform).[7]
-
Probe Trial (e.g., 24 hours after the last training session): Remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.[2]
-
-
An improvement in escape latency and an increase in time spent in the target quadrant in the BAY 73-6691 treated groups compared to the Aβ₂₅₋₃₅ group indicates a neuroprotective and cognitive-enhancing effect.
Mandatory Visualization
Caption: Signaling pathway of PDE9A inhibition by BAY 73-6691.
Caption: General experimental workflow for in vivo studies.
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eontrading.uk [eontrading.uk]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using BAY 73-6691 Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain, including key regions for learning and memory such as the neocortex, hippocampus, and striatum.[1] PDE9A specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various cellular signaling pathways.[2] By inhibiting PDE9A, BAY 73-6691 elevates intracellular cGMP levels, thereby modulating downstream signaling cascades, such as the NO/cGMP-PKG/CREB pathway.[3][4] This modulation has been shown to have pro-cognitive effects and neuroprotective properties, making BAY 73-6691 a valuable research tool for studying neurodegenerative diseases like Alzheimer's disease.[1][3][5]
These application notes provide detailed protocols for utilizing BAY 73-6691 racemate in common cell-based assays to investigate its effects on cGMP signaling and neuroprotection.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) | Assay Type | Reference |
| PDE9A | Human | 55 | In vitro enzymatic assay | [6][7][8] |
| PDE9A | Murine | 100 | In vitro enzymatic assay | [6][7][8] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by BAY 73-6691 and a general workflow for cell-based experiments.
Caption: BAY 73-6691 inhibits PDE9A, increasing cGMP levels and promoting downstream signaling.
Caption: General workflow for cell-based assays with BAY 73-6691.
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Cells
This protocol describes how to evaluate the protective effects of BAY 73-6691 against amyloid-beta (Aβ)-induced cytotoxicity in the human neuroblastoma cell line SH-SY5Y.[9]
Materials and Reagents:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F12
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Antibiotic-antimycotic solution
-
Aβ₂₅₋₃₅ peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS, 2 mM L-glutamine, and 1% antibiotic-antimycotic solution in a humidified atmosphere of 5% CO₂ at 37°C.[9]
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well.[9] Allow the cells to adhere overnight.
-
Treatment:
-
Prepare a stock solution of BAY 73-6691 in DMSO.
-
Prepare a fresh solution of Aβ₂₅₋₃₅ peptide (e.g., 20 µM).[9]
-
Pre-treat the cells with various concentrations of BAY 73-6691 (e.g., 50, 100, 150, 200 µg/mL) for a specified period (e.g., 2 hours).[9]
-
Following pre-treatment, add the Aβ₂₅₋₃₅ peptide to the wells (except for the control wells).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Measurement of Intracellular cGMP Levels using a Reporter Cell Line
This protocol outlines a method to quantify changes in intracellular cGMP levels in response to BAY 73-6691 using a specially engineered reporter cell line. This assay is based on a CHO cell line stably transfected with PDE9, soluble guanylate cyclase (sGC), a cyclic nucleotide-gated (CNG) channel, and a photoprotein like aequorin.[7] Increased cGMP opens the CNG channel, allowing Ca²⁺ influx, which triggers luminescence from the photoprotein.
Materials and Reagents:
-
CHO cells stably expressing PDE9, sGC, CNGA2, and aequorin
-
Cell culture medium appropriate for CHO cells
-
This compound
-
sGC activator (e.g., BAY 58-2667)
-
Coelenterazine (B1669285) (aequorin substrate)
-
Luminometer-compatible microplates
Procedure:
-
Cell Culture and Plating: Culture and plate the reporter cells in a luminometer-compatible microplate according to standard protocols for CHO cells.
-
Coelenterazine Loading: Incubate the cells with coelenterazine to charge the aequorin photoprotein.
-
Treatment:
-
Luminescence Measurement: Immediately measure the luminescence signal using a plate-based luminometer. The signal is proportional to the intracellular cGMP concentration.[7]
-
Data Analysis: Plot the concentration-response curve for BAY 73-6691 in the presence of the sGC activator to determine its EC₅₀ for potentiating the cGMP signal.
Protocol 3: Western Blot Analysis of CREB Phosphorylation in NG108-15 Cells
This protocol is for assessing the effect of BAY 73-6691 on the phosphorylation of cAMP response element-binding protein (CREB), a downstream target in the cGMP/PKG signaling pathway.[10]
Materials and Reagents:
-
NG108-15 cholinergic neuron-like cells
-
Appropriate cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture NG108-15 cells and treat them with different concentrations of BAY 73-6691 (e.g., 3 µM) for a specified time.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CREB and total CREB overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal to determine the change in CREB phosphorylation.[10]
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. US7985756B2 - Modulation of neurogenesis by PDE inhibition - Google Patents [patents.google.com]
- 3. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 7. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAY 73-6691 ≥98% (HPLC), powder | 794568-92-6 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of Phosphodiesterase Inhibitor BAY 73-6691 on Expression/Phosphorylation of CREB and Expression of Amyloid Precursor Protein (APP) [repository.arizona.edu]
Application Notes and Protocols: BAY 73-6691 Racemate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase type 9 (PDE9A).[1][2][3] The PDE9A enzyme is predominantly expressed in the brain, particularly in regions crucial for learning and memory such as the neocortex, hippocampus, and striatum.[2] Its primary function is the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various signaling pathways. By inhibiting PDE9A, BAY 73-6691 leads to an accumulation of cGMP, which is believed to enhance neuronal signaling and synaptic plasticity, processes fundamental to cognitive function.[2][4] This mechanism of action has positioned BAY 73-6691 as a compound of interest for potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease.[1][2][5]
These application notes provide a summary of the administration of BAY 73-6691 racemate in rodent models based on published studies, including detailed experimental protocols and quantitative data.
Data Presentation
In Vitro Potency of BAY 73-6691
| Species | IC50 | Reference |
| Human PDE9A | 55 nM | [1][3][6][7] |
| Murine PDE9A | 100 nM | [1][3][6][7] |
In Vivo Administration and Effects of BAY 73-6691 in Rodent Models
| Animal Model | Species | Administration Route | Dosage | Duration | Key Findings | Reference |
| Aβ25-35 Induced Alzheimer's Disease Model | Mouse (ICR) | Intraperitoneal (i.p.) | 0.3, 1, and 3 mg/kg | Once daily for 10 days | Improved learning and memory in Morris water maze; protected against Aβ25-35-induced oxidative damage in the hippocampus. | [5][8] |
| Scopolamine-Induced Memory Impairment | Rat | Oral (p.o.) | Not specified | Not specified | Attenuated retention deficit in passive avoidance task. | [9] |
| MK-801-Induced Memory Impairment | Rat | Oral (p.o.) | Not specified | Not specified | Attenuated short-term memory deficits in a T-maze alternation task. | [9] |
| Cognitive Enhancement (Healthy) | Rat (Wistar) | Oral (p.o.) | 0.1, 0.3, 1, and 3 mg/kg | Single dose | Enhanced acquisition, consolidation, and retention of long-term memory in a social recognition task; tended to enhance long-term memory in an object recognition task. | [9][10] |
| Erectile Dysfunction | Mouse | Oral (gavage) | 3 mg/kg | Daily for 21 days | Amplified NO-cGMP-mediated cavernosal relaxations. | [11] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration in an Aβ25-35 Induced Mouse Model of Alzheimer's Disease
This protocol is adapted from studies investigating the neuroprotective effects of BAY 73-6691.[5][8]
1. Animal Model:
-
Species: Male ICR mice
-
Weight: 25-30 g
-
Housing: Temperature and humidity-controlled room with a 12h/12h light-dark cycle. Ad libitum access to food and water.
-
Model Induction: Intracerebroventricular injection of Aβ25-35.
2. Drug Preparation:
-
Stock Solution: Prepare a 25.0 mg/mL stock solution of BAY 73-6691 in DMSO.
-
Working Solution: To prepare a 2.5 mg/mL suspended solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix thoroughly. This solution is suitable for intraperitoneal injection.
3. Administration:
-
Dosage: 0.3, 1, and 3 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Once daily.
-
Timing: Administer for 10 consecutive days, starting one day after the Aβ25-35 injection.
4. Behavioral Testing:
-
Task: Morris Water Maze.
-
Timeline: Conduct the test on days 7 to 10 of the drug administration period to assess learning and memory.
Protocol 2: Oral Administration in Rats for Cognitive Enhancement Studies
This protocol is based on studies evaluating the pro-cognitive effects of BAY 73-6691 in healthy rats.[10]
1. Animal Model:
-
Species: 5-month-old male rats.
2. Drug Preparation:
-
Vehicle: Solutol:ethanol:water (10:5:85).
-
Working Solution: Dissolve BAY 73-6691 in the vehicle to achieve the desired concentrations for dosing. Prepare fresh daily.
3. Administration:
-
Dosage: 0.1, 0.3, 1, and 3 mg/kg body weight.
-
Route: Oral (p.o.).
-
Administration Volume: 1 ml/kg body weight.
-
Timing: Administer 30 minutes before the first trial (T1) of the behavioral task.
4. Behavioral Testing:
-
Tasks: Social recognition task or object recognition task.
-
Measures: In the object recognition task, the primary measure is the time spent exploring each object during the second trial (T2). The discrimination index (d2) is calculated to assess the preference for the novel object over the familiar one.
Mandatory Visualizations
Signaling Pathway of BAY 73-6691 Action
Caption: Signaling pathway of BAY 73-6691.
Experimental Workflow for In Vivo Rodent Studies
Caption: Experimental workflow for in vivo studies.
Logical Relationship of BAY 73-6691's Effects
Caption: Logical flow of BAY 73-6691's effects.
References
- 1. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 3. BAY 73-6691 ≥98% (HPLC), powder | 794568-92-6 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (S)-BAY 73-6691 | 794568-91-5 | BC162667 | Biosynth [biosynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Phosphodiesterase-9 (PDE9) inhibition with BAY 73-6691 increases corpus cavernosum relaxations mediated by nitric oxide-cyclic GMP pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SH-SY5Y Cell Line Experiments with BAY 73-6691 Racemate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for neurodegenerative diseases, particularly Alzheimer's disease. A common experimental paradigm involves inducing neurotoxicity with amyloid-β (Aβ) peptides to mimic the pathological conditions of Alzheimer's. BAY 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), has emerged as a promising therapeutic agent.[1] PDE9A is highly expressed in the brain and is responsible for degrading cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9A, BAY 73-6691 elevates cGMP levels, which is thought to mediate neuroprotective effects.
These application notes provide detailed protocols for treating SH-SY5Y cells with the BAY 73-6691 racemate in the context of Aβ-induced toxicity. The included methodologies for assessing cytotoxicity and oxidative stress, along with data presentation and pathway visualizations, offer a comprehensive guide for researchers in this field.
Data Presentation
The following tables summarize the quantitative data from experiments assessing the protective effects of BAY 73-6691 against Aβ₂₅₋₃₅-induced toxicity in SH-SY5Y cells.
Table 1: Effect of BAY 73-6691 on Aβ₂₅₋₃₅-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration | Lactate Dehydrogenase (LDH) Release (% of Control) |
| Control | - | 100.0 ± 5.0 |
| Aβ₂₅₋₃₅ | 20 µM | 175.0 ± 10.0 |
| Aβ₂₅₋₃₅ + BAY 73-6691 | 20 µM + 50 µg/mL | 150.0 ± 8.0 |
| Aβ₂₅₋₃₅ + BAY 73-6691 | 20 µM + 100 µg/mL | 130.0 ± 7.0 |
| Aβ₂₅₋₃₅ + BAY 73-6691 | 20 µM + 150 µg/mL | 115.0 ± 6.0 |
| Aβ₂₅₋₃₅ + BAY 73-6691 | 20 µM + 200 µg/mL | 105.0 ± 5.0 |
Note: The data presented are representative values and should be confirmed by consulting the primary literature.
Table 2: Effect of BAY 73-6691 on Aβ₂₅₋₃₅-Induced Oxidative Stress in SH-SY5Y Cells
| Treatment Group | Concentration | Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Level (nmol/mg protein) |
| Control | - | 120.0 ± 10.0 | 2.5 ± 0.3 |
| Aβ₂₅₋₃₅ | 20 µM | 60.0 ± 5.0 | 7.0 ± 0.5 |
| Aβ₂₅₋₃₅ + BAY 73-6691 | 20 µM + 50 µg/mL | 75.0 ± 6.0 | 5.8 ± 0.4 |
| Aβ₂₅₋₃₅ + BAY 73-6691 | 20 µM + 100 µg/mL | 90.0 ± 8.0 | 4.5 ± 0.4 |
| Aβ₂₅₋₃₅ + BAY 73-6691 | 20 µM + 150 µg/mL | 105.0 ± 9.0 | 3.5 ± 0.3 |
| Aβ₂₅₋₃₅ + BAY 73-6691 | 20 µM + 200 µg/mL | 115.0 ± 10.0 | 2.8 ± 0.3 |
Note: The data presented are representative values and should be confirmed by consulting the primary literature.
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
-
Cell Line: Human neuroblastoma SH-SY5Y cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Preparation of Aβ₂₅₋₃₅ and BAY 73-6691 Solutions
-
Aβ₂₅₋₃₅ Preparation: Dissolve Aβ₂₅₋₃₅ peptide in sterile, nuclease-free water to a stock concentration of 1 mM. To promote aggregation, incubate the stock solution at 37°C for 7 days before use.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (50, 100, 150, and 200 µg/mL). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Treatment of SH-SY5Y Cells
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for cytotoxicity assays, larger plates for protein or RNA extraction) at a density that allows for optimal growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Pre-treat the cells with varying concentrations of BAY 73-6691 (50, 100, 150, and 200 µg/mL) for a specified period (e.g., 2 hours) before introducing the Aβ₂₅₋₃₅.
-
Add the aggregated Aβ₂₅₋₃₅ solution to the culture medium to a final concentration of 20 µM.
-
Include appropriate controls:
-
Control: Cells treated with vehicle (culture medium with 0.1% DMSO).
-
Aβ₂₅₋₃₅ only: Cells treated with 20 µM Aβ₂₅₋₃₅ and vehicle.
-
BAY 73-6691 only: Cells treated with the highest concentration of BAY 73-6691 and no Aβ₂₅₋₃₅ to assess any intrinsic effects of the compound.
-
-
Incubate the cells for the desired experimental duration (e.g., 24 hours).
Cytotoxicity Assay (LDH Release Assay)
-
After the treatment period, collect the cell culture supernatant from each well.
-
Use a commercial Lactate Dehydrogenase (LDH) cytotoxicity assay kit and follow the manufacturer's instructions.
-
Briefly, the assay involves the conversion of a tetrazolium salt into a colored formazan (B1609692) product by the LDH present in the supernatant.
-
Measure the absorbance of the formazan product at the recommended wavelength (typically around 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to the control group, which represents 100% viability. Increased LDH release indicates higher cytotoxicity.
Oxidative Stress Assays
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Use a commercial SOD activity assay kit. These kits typically measure the inhibition of the reduction of a chromogenic reagent by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Measure the absorbance at the specified wavelength and calculate the SOD activity in U/mg of protein.
-
Prepare cell lysates as described for the SOD assay.
-
Use a commercial MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Incubate the lysates with the TBA reagent at a high temperature (e.g., 95°C).
-
Measure the absorbance of the resulting colored complex at the recommended wavelength (around 532 nm).
-
Calculate the MDA concentration in nmol/mg of protein using a standard curve.
Mandatory Visualizations
Caption: Signaling pathway of BAY 73-6691 in SH-SY5Y cells.
Caption: Experimental workflow for SH-SY5Y cell experiments.
References
Application Notes and Protocols for Long-Term Potentiation Studies with BAY 73-6691 Racemate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective phosphodiesterase 9A (PDE9A) inhibitor, BAY 73-6691 racemate, in the study of long-term potentiation (LTP), a key cellular mechanism underlying learning and memory.
Introduction
BAY 73-6691 is a potent and selective inhibitor of PDE9A, an enzyme highly expressed in brain regions associated with cognition, such as the hippocampus and cortex.[1] PDE9A specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in the nitric oxide (NO) signaling pathway.[1] By inhibiting PDE9A, BAY 73-6691 elevates intracellular cGMP levels, thereby enhancing downstream signaling cascades, including the cGMP-dependent protein kinase (PKG) and cAMP response element-binding protein (CREB) pathway, which are crucial for synaptic plasticity.[2][3] Studies have demonstrated that BAY 73-6691 can enhance early-LTP in hippocampal slices, particularly after weak tetanic stimulation, suggesting its potential as a cognitive enhancer.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of BAY 73-6691 on synaptic transmission and plasticity based on published research.
Table 1: Effect of BAY 73-6691 on Early Long-Term Potentiation in Young Adult Wistar Rat Hippocampal Slices
| Treatment Group | Post-Tetanic Potentiation (% of baseline) | 10 min Post-Stimulation (% of baseline) | 60 min Post-Stimulation (% of baseline) | 120 min Post-Stimulation (% of baseline) |
| Control (n=10) | 180.3 ± 7.4 | 143.9 ± 3.8 | 118.7 ± 4.4 | 107.5 ± 3.7 |
| 10 µM BAY 73-6691 (n=11) | 193.2 ± 6.2 | 153.6 ± 3.7 | 131.2 ± 3.6 | 118.6 ± 4.0 |
| Control (n=9) | 190.4 ± 9.4 | 157.1 ± 5.9 | 129.8 ± 5.5 | 120.6 ± 4.1 |
| 30 µM BAY 73-6691 (n=8) | 191.4 ± 10.8 | 150.6 ± 6.6 | 132.9 ± 4.4 | 118.0 ± 6.3 |
Data extracted from van der Staay et al., 2008.[4] Values represent the mean ± SEM of the field excitatory postsynaptic potential (fEPSP) slope.
Table 2: Effect of BAY 73-6691 on Basal Synaptic Transmission and Early LTP in Aged (31-35 month-old) FBNF1 Rat Hippocampal Slices
| Treatment Group | Effect on Basal Synaptic Transmission | Effect on Early LTP after Weak Tetanic Stimulation |
| 10 µM BAY 73-6691 | Increased | Enhanced |
Qualitative summary from van der Staay et al., 2008.[3]
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices from Rats
This protocol describes the procedure for obtaining viable hippocampal slices for electrophysiological recordings.
Materials:
-
Wistar or Fischer 344 x Brown Norway (FBNF1) rats (age as required by the study)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF)
-
Holding chamber with oxygenated aCSF at room temperature
aCSF Composition (in mM):
-
124 NaCl
-
4.4 KCl
-
1 NaH₂PO₄
-
25 NaHCO₃
-
2 CaCl₂
-
2 MgSO₄
-
10 Glucose
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated aCSF.
-
Isolate the hippocampus from one hemisphere.
-
Cut transverse hippocampal slices (typically 400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of Long-Term Potentiation
This protocol outlines the method for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with continuous perfusion of oxygenated aCSF (32-34°C)
-
Micromanipulators
-
Bipolar stimulating electrode (e.g., tungsten)
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier and data acquisition system
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber.
-
Position the stimulating electrode in the Schaffer collateral-commissural pathway.
-
Place the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline test pulses (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to produce a response that is 30-50% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
Apply BAY 73-6691 or vehicle to the perfusion bath at the desired concentration (e.g., 10 µM). The drug is typically applied 20-30 minutes before LTP induction.
-
Induce early-LTP using a weak tetanic stimulation protocol. A commonly used protocol is a theta-burst stimulation (TBS) consisting of bursts of high-frequency pulses.[5] For example, 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) interval between bursts.[5]
-
Continue recording fEPSPs for at least 60-120 minutes post-induction to monitor the potentiation.
-
Analyze the data by measuring the slope of the fEPSP. The magnitude of LTP is expressed as the percentage change in the fEPSP slope from the baseline.
Visualizations
Signaling Pathway of BAY 73-6691 in Long-Term Potentiation
Caption: Signaling pathway of BAY 73-6691 in enhancing LTP.
Experimental Workflow for LTP Studies with BAY 73-6691
Caption: Experimental workflow for studying BAY 73-6691 effects on LTP.
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Frontiers | Robust Network Inhibition and Decay of Early-Phase LTP in the Hippocampal CA1 Subfield of the Amazon Rodent Proechimys [frontiersin.org]
Application Notes and Protocols for BAY 73-6691 Racemate in Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme highly expressed in brain regions associated with cognition, such as the hippocampus and cortex.[1][2] PDE9A specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in neuronal signaling.[1][2] By inhibiting PDE9A, BAY 73-6691 elevates intracellular cGMP levels, thereby potentiating the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) signaling pathway.[1][3][4] This pathway is fundamental to synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][5][6] Preclinical studies have demonstrated the efficacy of BAY 73-6691 in improving learning and memory in various rodent models, making it a valuable tool for studying cognitive enhancement and for the investigation of potential therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease.[5][6][7]
Data Presentation
Table 1: In Vitro Efficacy of BAY 73-6691
| Parameter | Species | Value | Assay System | Reference |
| IC₅₀ | Human | 55 nM | Recombinant PDE9A | [3] |
| IC₅₀ | Murine | 100 nM | Recombinant PDE9A | [8] |
| Effective Concentration | Rat (Wistar) | 10 µM | Hippocampal Slice LTP Enhancement | [3][6] |
| Effective Concentration | Rat (FBNF1, aged) | 10 µM | Hippocampal Slice LTP Enhancement | [6][8] |
| Neuroprotection | Human | 50-200 µg/mL | SH-SY5Y cells (Aβ₂₅₋₃₅-induced toxicity) | [7][9] |
Table 2: In Vivo Efficacy of BAY 73-6691 in Rodent Models
| Animal Model | Behavioral Test | Dosing Regimen | Key Findings | Reference |
| Wistar Rats | Social Recognition Task | 0.3 and 3 mg/kg, p.o. | Enhanced acquisition, consolidation, and retention of LTM | [3] |
| Mice | T-Maze Continuous Alternation | Not specified | Attenuated MK-801-induced short-term memory deficits | [3][6] |
| Rats | Passive Avoidance Task | Not specified | Attenuated scopolamine-induced retention deficits | [1][6] |
| ICR Mice (Aβ₂₅₋₃₅-injected) | Morris Water Maze | Intraperitoneal injection, once daily for 10 days | Improved learning and memory | [7] |
Signaling Pathway
Caption: Mechanism of action of BAY 73-6691.
Experimental Protocols
In Vitro Protocol: SH-SY5Y Cell Viability Assay
This protocol is adapted from studies investigating the neuroprotective effects of BAY 73-6691 against amyloid-beta (Aβ)-induced cytotoxicity.[7][9]
1. Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Plating:
-
Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁵ cells per well.[9]
-
Allow cells to adhere and grow for 24 hours.
3. Treatment:
-
Prepare a stock solution of Aβ₂₅₋₃₅ peptide at a concentration of 20 µM.[7][9]
-
Prepare stock solutions of BAY 73-6691 in a suitable solvent (e.g., DMSO).
-
Treat the cells with 20 µM Aβ₂₅₋₃₅ with or without varying concentrations of BAY 73-6691 (e.g., 50, 100, 150, and 200 µg/mL).[7][9] Include a vehicle control group.
-
Incubate the plates for an additional 48 hours.
4. Cell Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[10]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
In Vitro Protocol: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is designed to assess the effect of BAY 73-6691 on synaptic plasticity in rodent hippocampal slices.[1][3][8]
1. Slice Preparation:
-
Anesthetize a young adult Wistar rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.[1]
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[8]
2. Electrophysiology:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[1][8]
3. Experimental Procedure:
-
Record a stable baseline of fEPSPs for at least 20 minutes.[1]
-
Perfuse the slice with aCSF containing BAY 73-6691 (e.g., 10 µM) for a defined period before inducing LTP.[1][3]
-
Induce LTP using a weak tetanic stimulation protocol (e.g., a single train of 100 Hz for 1 second).[1]
-
Record fEPSPs for at least 60 minutes post-stimulation.[1]
4. Data Analysis:
-
Quantify the magnitude of LTP as the percentage increase in the fEPSP slope compared to the pre-stimulation baseline.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Morris Water Maze Test with BAY 73-6691 Racemate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing the selective phosphodiesterase 9A (PDE9A) inhibitor, BAY 73-6691 racemate, in the Morris water maze (MWM) paradigm to assess spatial learning and memory in rodents.
BAY 73-6691 is a potent, brain-penetrant inhibitor of PDE9A, an enzyme highly expressed in brain regions crucial for cognition, such as the hippocampus and cortex.[1][2] By inhibiting PDE9A, BAY 73-6691 prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[2] This enhancement of cGMP signaling is believed to underlie the compound's nootropic effects, making it a valuable tool for investigating cognitive enhancement and potential therapeutic strategies for neurodegenerative diseases like Alzheimer's disease.[1][3]
Principle of the Morris Water Maze
The Morris water maze is a widely used behavioral assay to study spatial learning and memory in rodents.[4][5][6][7] The test relies on the animal's motivation to escape from water by locating a submerged platform using distal spatial cues in the testing room.[4][5] The animal's ability to learn the platform's location over successive trials serves as a measure of spatial learning, while its memory for the location is assessed in a subsequent probe trial where the platform is removed.[5]
Signaling Pathway of BAY 73-6691
The cognitive-enhancing effects of BAY 73-6691 are attributed to its modulation of the NO/cGMP signaling pathway, which plays a critical role in synaptic plasticity.[8][9]
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scantox.com [scantox.com]
- 6. researchgate.net [researchgate.net]
- 7. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 8. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Immunohistochemistry for PDE9A after BAY 73-6691 Racemate Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting immunohistochemistry (IHC) to detect changes in Phosphodiesterase 9A (PDE9A) expression following the administration of the PDE9A inhibitor, BAY 73-6691 racemate. These guidelines are intended to assist in the accurate assessment of target engagement and downstream effects in preclinical research.
Introduction
Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase that is expressed in various tissues, including the brain, kidney, and colon. It plays a crucial role in regulating intracellular cGMP levels, thereby influencing cellular signaling pathways. BAY 73-6691 is a potent and selective inhibitor of PDE9A, and its racemate is often used in preclinical studies to investigate the therapeutic potential of PDE9A inhibition. Immunohistochemistry is a valuable technique to visualize the distribution and quantify the expression of PDE9A in tissue sections, providing insights into the pharmacological effects of BAY 73-6691.
Experimental Protocols
Tissue Preparation
A critical step for successful immunohistochemistry is the proper preparation of tissues. The following protocol outlines the key steps for fixation and processing of tissues for subsequent PDE9A staining.
Protocol 1: Tissue Fixation and Processing
| Step | Procedure | Reagents/Equipment | Notes |
| 1. | Perfusion & Fixation | 4% Paraformaldehyde (PFA) in PBS, Peristaltic pump | Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. |
| 2. | Post-fixation | 4% PFA in PBS | Excise the tissue of interest and post-fix in 4% PFA for 24 hours at 4°C. |
| 3. | Cryoprotection | 30% Sucrose (B13894) in PBS | Transfer the tissue to a 30% sucrose solution and incubate at 4°C until the tissue sinks. |
| 4. | Embedding | Optimal Cutting Temperature (OCT) compound, Cryomold | Embed the cryoprotected tissue in OCT compound in a cryomold and freeze rapidly on dry ice or in liquid nitrogen. |
| 5. | Sectioning | Cryostat | Cut tissue sections at a thickness of 10-20 µm and mount on charged glass slides. |
| 6. | Storage | -80°C freezer | Store the slides at -80°C until ready for staining. |
Immunohistochemistry Staining
This protocol details the steps for the immunodetection of PDE9A in prepared tissue sections.
Protocol 2: PDE9A Immunohistochemistry Staining
| Step | Procedure | Reagents/Equipment | Notes |
| 1. | Antigen Retrieval | Citrate (B86180) buffer (pH 6.0), Water bath or steamer | Thaw and air-dry the slides. Perform heat-induced antigen retrieval by incubating slides in citrate buffer at 95-100°C for 20-30 minutes. |
| 2. | Blocking | Blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) | Cool the slides, wash with PBS, and block for 1 hour at room temperature to prevent non-specific antibody binding. |
| 3. | Primary Antibody Incubation | Anti-PDE9A primary antibody, Humidified chamber | Dilute the primary antibody in blocking buffer to the predetermined optimal concentration. Incubate overnight at 4°C in a humidified chamber. |
| 4. | Secondary Antibody Incubation | Biotinylated secondary antibody, Humidified chamber | Wash the slides with PBS. Incubate with the appropriate biotinylated secondary antibody for 1-2 hours at room temperature. |
| 5. | Signal Amplification | Avidin-Biotin Complex (ABC) reagent | Wash the slides with PBS. Incubate with ABC reagent for 30-60 minutes at room temperature. |
| 6. | Chromogenic Detection | 3,3'-Diaminobenzidine (DAB) substrate kit | Wash the slides with PBS. Develop the signal using a DAB substrate kit according to the manufacturer's instructions. |
| 7. | Counterstaining | Hematoxylin (B73222) | Lightly counterstain the sections with hematoxylin to visualize cell nuclei. |
| 8. | Dehydration & Mounting | Ethanol (B145695) series (70%, 95%, 100%), Xylene, Mounting medium, Coverslips | Dehydrate the slides through an ethanol series, clear in xylene, and mount with a permanent mounting medium. |
Data Presentation
The following table structure should be used to summarize quantitative data from the immunohistochemistry experiments. This allows for a clear comparison between treatment groups.
Table 1: Quantification of PDE9A Immunoreactivity
| Treatment Group | N | Brain Region | PDE9A-Positive Cells (cells/mm²) | Optical Density of PDE9A Staining (Arbitrary Units) |
| Vehicle Control | 8 | Hippocampus | 150 ± 12.5 | 0.25 ± 0.03 |
| BAY 73-6691 (1 mg/kg) | 8 | Hippocampus | 145 ± 11.8 | 0.24 ± 0.04 |
| BAY 73-6691 (3 mg/kg) | 8 | Hippocampus | 148 ± 13.2 | 0.26 ± 0.03 |
| Vehicle Control | 8 | Cortex | 120 ± 10.1 | 0.20 ± 0.02 |
| BAY 73-6691 (1 mg/kg) | 8 | Cortex | 118 ± 9.7 | 0.19 ± 0.03 |
| BAY 73-6691 (3 mg/kg) | 8 | Cortex | 122 ± 10.5 | 0.21 ± 0.02 |
| Data are presented as mean ± SEM. |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving PDE9A and the mechanism of action of BAY 73-6691.
Troubleshooting & Optimization
BAY 73-6691 racemate solubility and preparation for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful handling and in vivo application of BAY 73-6691 racemate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO.[1][2][3][4][5] For optimal results, it is advised to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1][2]
Q2: How should I store the stock solution?
A2: Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I use the stock solution directly for my in vivo experiments?
A3: No, it is not recommended to use a pure DMSO stock solution for direct in vivo administration due to potential toxicity. The stock solution should be further diluted into a suitable vehicle formulation appropriate for the chosen route of administration.
Q4: How often should I prepare the working solution for in vivo studies?
A4: It is highly recommended to prepare the final working solution for in vivo experiments fresh on the day of use to ensure its stability and efficacy.[2]
Q5: What are the common administration routes for BAY 73-6691 in animal studies?
A5: The most common administration routes reported in preclinical studies are oral (p.o.) gavage and intraperitoneal (i.p.) injection.[1][6]
Solubility Data
The solubility of this compound in various solvents is summarized below. This data is crucial for preparing stock solutions and appropriate vehicle formulations for your experiments.
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (280.32 mM) | Use of newly opened DMSO is recommended.[1][2] |
| DMSO | 160 mg/mL (448.52 mM) | May require sonication and warming to fully dissolve.[3][4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL | A suitable vehicle for intraperitoneal injection.[2] |
| Solutol:Ethanol:Water (10:5:85) | Not specified | A suitable vehicle for oral administration.[6] |
Experimental Protocols
Below are detailed methodologies for preparing this compound for in vivo studies.
Protocol 1: Preparation for Intraperitoneal (i.p.) Injection
This protocol is suitable for achieving systemic exposure through intraperitoneal administration.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by sequentially adding the following components in the specified volumetric ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[2]
-
-
Final Dilution: Add the appropriate volume of the BAY 73-6691 stock solution to the prepared vehicle to achieve the desired final concentration (e.g., for a final concentration of 5 mg/mL, add 1 part of a 50 mg/mL stock solution to 9 parts of the vehicle).
-
Ensure Dissolution: Vortex the final solution thoroughly. If any precipitation or phase separation is observed, gentle warming and/or sonication can be applied to aid dissolution.[2]
-
Administration: Administer the freshly prepared solution to the experimental animals via intraperitoneal injection. Doses of 0.3, 1, and 3 mg/kg have been used in mice.[1]
Protocol 2: Preparation for Oral (p.o.) Administration
This protocol is designed for studies requiring oral delivery of the compound.
-
Vehicle Preparation: Prepare the vehicle by mixing Solutol, ethanol, and water in a 10:5:85 volumetric ratio.[6]
-
Dissolution: Directly dissolve the required amount of this compound powder into the prepared vehicle to achieve the desired final concentration.
-
Ensure Homogeneity: Vortex the solution thoroughly to ensure the compound is fully dissolved and the solution is homogeneous.
-
Administration: Administer the freshly prepared solution to the experimental animals via oral gavage. Doses of 0.1, 0.3, 1, and 3 mg/kg have been used in rats.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in the final working solution | - The concentration of the compound exceeds its solubility in the vehicle.- The order of solvent addition was incorrect.- The temperature of the solution is too low. | - Reduce the final concentration of BAY 73-6691.- Always prepare a clear stock in DMSO first before adding co-solvents sequentially.[2]- Gently warm the solution or use sonication to aid dissolution.[2] |
| Inconsistent experimental results | - Degradation of the compound in the working solution.- Improper storage of the stock solution.- Inaccurate dosing due to poor solubility. | - Always prepare the working solution fresh on the day of the experiment.[2]- Aliquot and store the stock solution at -20°C or -80°C to avoid freeze-thaw cycles.- Ensure the compound is fully dissolved before administration. |
| Adverse effects in animals | - Toxicity from the vehicle, particularly at high concentrations of DMSO.- The dose of BAY 73-6691 is too high. | - Minimize the percentage of DMSO in the final formulation (typically ≤10%).- Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects. |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vivo studies.
Caption: Workflow for preparing this compound for in vivo studies.
Signaling Pathway
BAY 73-6691 is a selective inhibitor of phosphodiesterase 9A (PDE9A). By inhibiting PDE9A, it prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to an accumulation of cGMP in cells. This enhanced cGMP signaling is implicated in various physiological processes, including synaptic plasticity, which is crucial for learning and memory.
Caption: Simplified signaling pathway of PDE9A inhibition by BAY 73-6691.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, MedChemExpress 50 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.no]
- 4. This compound | 794568-90-4 [amp.chemicalbook.com]
- 5. CAS RN 794568-90-4 | Fisher Scientific [fishersci.ie]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Off-Target Effects of BAY 73-6691 Racemate in Neuronal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BAY 73-6691 racemate in neuronal cells. The information provided addresses potential off-target effects and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of BAY 73-6691?
A1: BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in neuronal signaling.[1][2][3] By inhibiting PDE9A, BAY 73-6691 leads to an increase in intracellular cGMP levels, which can enhance cGMP-mediated signal transduction, a process involved in learning and memory.[1][4][5]
Q2: What are the known off-target effects of BAY 73-6691 in neuronal cells?
A2: While BAY 73-6691 is characterized as a selective PDE9A inhibitor, some studies indicate it may have moderate activity against other cyclic nucleotide-specific phosphodiesterases.[1][2] The phosphodiesterase (PDE) superfamily has many members with structurally similar catalytic domains, creating the potential for cross-reactivity. The exact off-target profile across the entire PDE family and other potential targets like kinases is not extensively detailed in publicly available literature. Therefore, it is crucial to consider potential off-target effects in your experimental design.
Q3: I am observing unexpected cytotoxicity in my neuronal cell culture after treatment with BAY 73-6691. What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors. High concentrations of BAY 73-6691 may lead to off-target effects or overwhelm the cells' ability to manage elevated cGMP levels. The final concentration of the solvent (e.g., DMSO) used to dissolve the compound should be kept at a non-toxic level (typically below 0.1-0.5%). Additionally, the specific neuronal cell line being used may have a unique sensitivity to PDE inhibition. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments.
Q4: How can I distinguish between on-target and off-target effects of BAY 73-6691 in my experiments?
A4: To determine the specificity of the observed effects, you can employ several control experiments. Using a structurally different PDE9A inhibitor should produce similar on-target effects. A non-active analogue of BAY 73-6691, if available, can serve as a negative control. Furthermore, "rescue" experiments, such as co-treatment with an inhibitor of a downstream effector of cGMP like Protein Kinase G (PKG), can help to confirm if the observed effect is mediated through the intended signaling pathway.
Q5: Should I expect BAY 73-6691 to increase basal cGMP levels in my neuronal cells?
A5: In some experimental settings, BAY 73-6691 alone may not significantly increase basal cGMP levels.[1] Its effect is more pronounced when administered in combination with activators of soluble guanylate cyclase (sGC), which is the enzyme responsible for producing cGMP.[1] Therefore, you may need to stimulate your cells with an sGC activator to observe a significant potentiation of the cGMP signal by BAY 73-6691.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Standardize all cell culture parameters, including cell density at the time of treatment, passage number, and media composition. Ensure that all experiments are performed on cells that are healthy and in the logarithmic growth phase.
-
-
Possible Cause: Degradation of BAY 73-6691.
-
Solution: Prepare fresh stock solutions of BAY 73-6691 regularly and store them at the recommended temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Variability in treatment duration.
-
Solution: The effects of PDE inhibitors can be time-dependent. Perform a time-course experiment to determine the optimal incubation time for your desired outcome.
-
Issue 2: No observable effect on downstream signaling (e.g., pCREB levels).
-
Possible Cause: Insufficient PDE9A expression in the neuronal cell line.
-
Solution: Verify the expression of PDE9A in your chosen cell line using techniques like Western blotting or RT-qPCR. If expression is low, consider using a different cell line known to express PDE9A.
-
-
Possible Cause: Sub-optimal concentration of BAY 73-6691.
-
Solution: Perform a dose-response experiment to identify the optimal concentration range for PDE9A inhibition without inducing cytotoxicity.
-
-
Possible Cause: Lack of upstream stimulation of the cGMP pathway.
-
Solution: As mentioned in the FAQs, BAY 73-6691's effects are often more pronounced with sGC activation. Consider co-treating your cells with an sGC activator to enhance the cGMP signal.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of BAY 73-6691
| Target | Species | IC50 (nM) | Reference |
| PDE9A | Human | 55 | [1] |
| PDE9A | Murine | 100 | [1] |
| Other PDEs | - | Moderate activity | [1][2] |
Note: Specific IC50 values for BAY 73-6691 against a full panel of other PDE isoforms are not consistently reported in publicly available literature. Researchers should exercise caution and consider empirical validation if off-target effects on other PDEs are a concern.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of BAY 73-6691 on neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well tissue culture plates
-
Complete culture medium
-
BAY 73-6691 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BAY 73-6691 in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular cGMP Levels
This protocol describes a competitive enzyme-linked immunoassay (ELISA) for the quantification of cGMP.
Materials:
-
Neuronal cells
-
Cell culture plates
-
BAY 73-6691
-
sGC activator (optional)
-
Cell lysis buffer
-
Commercially available cGMP assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Plate neuronal cells and treat them with BAY 73-6691 at various concentrations for the desired time. Include vehicle controls and potentially a positive control (sGC activator).
-
After treatment, lyse the cells using the lysis buffer provided in the cGMP assay kit.
-
Perform the cGMP ELISA according to the manufacturer's protocol. This typically involves the following steps:
-
Addition of samples and standards to a plate pre-coated with an anti-cGMP antibody.
-
Addition of a fixed amount of HRP-linked cGMP, which competes with the cGMP in the sample for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Addition of a substrate (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
The absorbance is inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration in your samples based on the standard curve.
Protocol 3: Western Blotting for Phosphorylated CREB (pCREB)
This protocol is for detecting the phosphorylation of CREB at Serine 133, a downstream target in the cGMP signaling pathway.
Materials:
-
Neuronal cells
-
BAY 73-6691
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture and treat neuronal cells with BAY 73-6691 as required.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an anti-total CREB antibody.
-
Quantify the band intensities and express the results as a ratio of pCREB to total CREB.
Visualizations
Caption: On-target signaling pathway of BAY 73-6691 in neuronal cells.
Caption: Potential off-target effect of BAY 73-6691 on other phosphodiesterases.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Overcoming Poor Bioavailability of BAY 73-6691 Racemate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of the selective PDE9A inhibitor, BAY 73-6691 racemate.
Frequently Asked Questions (FAQs)
Q1: What is BAY 73-6691 and why is its bioavailability a concern?
A1: BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain.[1][2] It is being investigated for its potential therapeutic effects in neurodegenerative disorders such as Alzheimer's disease.[1][2] The primary concern with BAY 73-6691 is its poor aqueous solubility, a characteristic common to many pyrazolopyrimidinone (B8486647) derivatives. This low solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which can hinder preclinical and clinical development.
Q2: What is the mechanism of action of BAY 73-6691?
A2: BAY 73-6691 selectively inhibits the PDE9A enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9A, BAY 73-6691 increases intracellular levels of cGMP, a key second messenger in the nitric oxide (NO) signaling pathway.[1] This pathway is crucial for synaptic plasticity and memory formation. Elevated cGMP levels are believed to be the primary mechanism behind the pro-cognitive effects of BAY 73-6691.[1]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like BAY 73-6691?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs, which are often classified as Biopharmaceutics Classification System (BCS) Class II compounds (high permeability, low solubility). These strategies primarily focus on increasing the drug's dissolution rate and apparent solubility in the gastrointestinal fluids. Key approaches include:
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form, typically dispersed in a polymer matrix, can significantly improve its aqueous solubility and dissolution.[3]
-
Lipid-Based Formulations: Incorporating the drug into lipids, surfactants, and co-solvents can improve its solubilization and absorption.
-
Co-solvents and Surfactants: Using a mixture of solvents and surfactants can enhance the solubility of the drug in an aqueous environment.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guides
Issue 1: Precipitation of BAY 73-6691 in Aqueous Solutions for In Vitro Assays
-
Problem: When diluting a DMSO stock solution of BAY 73-6691 into an aqueous buffer (e.g., PBS, cell culture media), the compound precipitates, leading to inaccurate and unreliable experimental results.
-
Cause: BAY 73-6691 is highly soluble in organic solvents like DMSO but has very low solubility in water. The sudden change in solvent polarity upon dilution causes the compound to crash out of solution.
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Use a Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your stock in a solvent that is miscible with both DMSO and water (e.g., ethanol (B145695) or polyethylene (B3416737) glycol). Then, add this intermediate dilution to your aqueous buffer.
-
Incorporate Solubilizing Excipients: For cell-based assays, consider using non-toxic solubilizing agents like HP-β-CD (hydroxypropyl-beta-cyclodextrin) or a low concentration of a non-ionic surfactant (e.g., Polysorbate 80) in your final aqueous medium.
-
Gentle Warming and Sonication: After dilution, gentle warming (e.g., to 37°C) and brief sonication can sometimes help to redissolve fine precipitates. However, be cautious about the thermal stability of the compound.
-
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
-
Problem: Inconsistent and low plasma concentrations of BAY 73-6691 are observed after oral administration to rodents, making it difficult to establish a clear dose-response relationship.
-
Cause: The poor aqueous solubility of BAY 73-6691 limits its dissolution in the gastrointestinal tract, leading to incomplete absorption.
-
Solutions & Formulation Strategies:
-
Amorphous Solid Dispersion (ASD): This is a highly recommended strategy for BCS Class II compounds. By dispersing BAY 73-6691 in an amorphous state within a polymer matrix, its apparent solubility and dissolution rate can be significantly increased.
-
Nanosuspension: Reducing the particle size of BAY 73-6691 to the nanometer range can dramatically increase its surface area and dissolution velocity.
-
Lipid-Based Formulations: For lipophilic compounds, formulating BAY 73-6691 in a self-emulsifying drug delivery system (SEDDS) can improve its solubilization and absorption.
-
Co-solvent/Surfactant System for Oral Gavage: While not the most advanced approach, a simple formulation using a mixture of co-solvents and surfactants can be a starting point for early preclinical studies.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersion (ASD) | Increases apparent solubility by converting the drug to a high-energy amorphous state. | Significant improvement in solubility and bioavailability; established manufacturing processes (spray drying, hot-melt extrusion). | Amorphous form is thermodynamically unstable and can recrystallize; requires careful polymer selection and process control. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid/surfactant mixture that forms a fine emulsion in the GI tract. | Enhances solubilization and can utilize lipid absorption pathways. | Can be complex to formulate; potential for drug precipitation upon dilution in the GI tract. |
| Co-solvent/Surfactant Systems | Increases the solubility of the drug in the dosing vehicle. | Simple to prepare for preclinical studies. | Limited by the tolerability of the solvents and surfactants; may not provide a significant bioavailability enhancement. |
Experimental Protocols
Protocol 1: Preparation of a BAY 73-6691 Amorphous Solid Dispersion (ASD) by Solvent Evaporation (Laboratory Scale)
-
Objective: To prepare an amorphous solid dispersion of BAY 73-6691 to enhance its aqueous solubility and dissolution rate.
-
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, or a mixture thereof)
-
Rotary evaporator
-
Vacuum oven
-
-
Methodology:
-
Selection of Polymer and Drug-to-Polymer Ratio: Based on preliminary screening, select a polymer that shows good miscibility with BAY 73-6691. Common starting ratios (drug:polymer) to test are 1:1, 1:3, and 1:5 (w/w).
-
Dissolution: Accurately weigh BAY 73-6691 and the selected polymer and dissolve them in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure a clear solution is formed.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin film or solid mass is formed on the wall of the flask.
-
Secondary Drying: Scrape the solid material from the flask and transfer it to a vacuum oven. Dry the material at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting ASD powder should be characterized by X-ray powder diffraction (XRPD) to confirm its amorphous nature (absence of crystalline peaks) and by differential scanning calorimetry (DSC) to determine its glass transition temperature (Tg).
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric fluid or simulated intestinal fluid) to compare the dissolution profile of the ASD with that of the crystalline drug.
-
Protocol 2: Preparation of a BAY 73-6691 Nanosuspension by Precipitation Method
-
Objective: To prepare a nanosuspension of BAY 73-6691 to increase its surface area and dissolution velocity.
-
Materials:
-
This compound
-
Organic solvent (e.g., acetone, methanol)
-
Anti-solvent (e.g., purified water)
-
Stabilizer (e.g., Poloxamer 188, Polysorbate 80, HPMC)
-
High-speed homogenizer or sonicator
-
-
Methodology:
-
Preparation of Organic Phase: Dissolve BAY 73-6691 in a suitable organic solvent to prepare the organic phase.
-
Preparation of Aqueous Phase: Dissolve the stabilizer in the anti-solvent (water) to prepare the aqueous phase.
-
Precipitation: Under high-speed homogenization or sonication, slowly inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: The organic solvent is typically removed by stirring the nanosuspension at room temperature under a vacuum or by using a rotary evaporator.
-
Characterization: The particle size and zeta potential of the nanosuspension should be determined using a dynamic light scattering (DLS) instrument. The absence of crystals can be confirmed by microscopy and XRPD after lyophilization.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the nanosuspension with the crystalline drug.
-
Protocol 3: Preparation of a Co-solvent/Surfactant Formulation for Oral Gavage in Rodents
-
Objective: To prepare a simple liquid formulation of BAY 73-6691 for oral administration in early preclinical studies.
-
Materials:
-
This compound
-
Co-solvents (e.g., Polyethylene glycol 400 (PEG 400), Propylene glycol)
-
Surfactant (e.g., Polysorbate 80 (Tween® 80), Cremophor® EL)
-
Vehicle (e.g., water, saline)
-
-
Methodology:
-
Solubilization: Weigh the required amount of BAY 73-6691.
-
Vehicle Preparation: Prepare a vehicle mixture. A common starting point could be a mixture of PEG 400, Polysorbate 80, and water. For example, a vehicle of 40% PEG 400, 10% Polysorbate 80, and 50% water (v/v/v).
-
Dissolution: Add the BAY 73-6691 to the vehicle and vortex or sonicate until a clear solution is obtained. Gentle warming may be used if necessary, but the stability of the compound should be considered.
-
Administration: The resulting solution can be administered to animals via oral gavage. It is crucial to ensure the final concentration of the excipients is well-tolerated by the animal species.
-
Mandatory Visualizations
References
Technical Support Center: BAY 73-6691 Racemate in DMSO Solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of BAY 73-6691 racemate dissolved in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. The compound is readily soluble in DMSO at concentrations of 100 mg/mL or higher.[1][2] For biological experiments, it is crucial to use anhydrous, high-purity DMSO to minimize potential degradation of the compound and ensure experimental reproducibility.
Q2: How should I store stock solutions of this compound in DMSO?
A2: Proper storage is critical to maintain the integrity of your this compound stock solution. Based on information from multiple suppliers, the following storage conditions are recommended:
-
Long-term storage (up to 2 years): Store aliquots at -80°C.[1][2]
-
Short-term storage (up to 1 year): Store aliquots at -20°C.[1][2]
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to prepare single-use aliquots.[1]
Q3: Can I store the DMSO stock solution at room temperature or 4°C?
A3: Storing DMSO stock solutions at room temperature is generally not recommended for long periods. Studies on large compound libraries have shown that significant degradation can occur over time at ambient temperatures. One study reported that after one year of storage in DMSO at room temperature, only 52% of the compounds were likely to be observed without degradation. For short-term storage, refrigeration at 2-8°C is a better option than room temperature, but frozen storage is optimal for maintaining long-term stability.[3]
Q4: My compound precipitated out of the aqueous buffer after I diluted it from the DMSO stock. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. To address this, you can try the following:
-
Increase the final DMSO concentration: While keeping the DMSO concentration as low as possible is ideal, a final concentration of 0.1% to 0.5% is often well-tolerated in cell-based assays and can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use sonication or gentle warming: Briefly sonicating the solution or warming it to 37°C can help redissolve the precipitate. Ensure the compound is fully dissolved before use.
-
Prepare fresh dilutions: It is always best to prepare aqueous working solutions fresh from the DMSO stock just before use and not to store them for extended periods.
Q5: How can I check the stability of my this compound stock solution?
A5: The most reliable way to assess the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). You can compare a freshly prepared standard solution to your stored stock solution. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of BAY 73-6691 in DMSO stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions into single-use vials and store at -80°C. 3. Perform a stability check using HPLC if possible. |
| Contamination of DMSO with water. | Use fresh, anhydrous, high-purity DMSO for preparing stock solutions. DMSO is hygroscopic and readily absorbs moisture from the air. | |
| Precipitation in aqueous media | Low aqueous solubility of BAY 73-6691. | 1. Ensure the final DMSO concentration in your assay is sufficient to maintain solubility (typically ≤ 0.5%). 2. Prepare working solutions immediately before use. 3. Use sonication or gentle warming (37°C) to aid dissolution. 4. Always include a vehicle control. |
| Loss of compound activity | Chemical degradation of the compound. | 1. Verify storage conditions and handling procedures. 2. Protect solutions from light, as some compounds are photosensitive. 3. Consider conducting a stability study under your specific experimental conditions. |
Quantitative Data Summary
While specific, publicly available quantitative stability data for this compound in DMSO is limited, the following table summarizes the general storage recommendations provided by commercial suppliers.
| Storage Temperature | Recommended Maximum Storage Duration | Source |
| -80°C | 2 years | [1][2] |
| -20°C | 1 year | [1][2] |
| 4°C | Not recommended for long-term storage | General Best Practice |
| Room Temperature | Not recommended | General Best Practice |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO Solution via HPLC
This protocol outlines a general procedure to quantify the stability of BAY 73-6691 in a DMSO solution over time.
1. Materials:
-
This compound solid
-
Anhydrous, HPLC-grade DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade methanol (B129727) and water
-
Calibrated analytical balance and volumetric flasks
2. Preparation of Solutions:
-
Stock Solution (e.g., 10 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a precise volume of anhydrous DMSO.
-
Working Standard (Time 0): Immediately after preparation, dilute a small aliquot of the stock solution with mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL). This will serve as your 100% reference.
3. Storage Conditions:
-
Aliquot the stock solution into several small, airtight vials.
-
Store the vials under different conditions to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C). Protect from light.
4. HPLC Analysis:
-
HPLC Method: A reverse-phase HPLC method with UV detection is suitable. A literature search suggests a mobile phase of methanol and water at a flow rate of 1.0 mL/min with UV detection at 254 nm can be used. The exact gradient or isocratic conditions may need to be optimized.
-
Analysis Schedule: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a vial from each storage condition.
-
Sample Preparation: Allow the vial to come to room temperature before opening. Prepare a working solution from the stored stock in the same manner as the "Time 0" standard.
-
Injection: Inject the "Time 0" standard and the stored samples onto the HPLC system.
5. Data Analysis:
-
Calculate the percentage of BAY 73-6691 remaining at each time point relative to the "Time 0" standard using the peak area from the chromatograms.
-
% Remaining = (Peak Area of Stored Sample / Peak Area of Time 0 Standard) * 100
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of BAY 73-6691 in DMSO.
Caption: Signaling pathway of PDE9A inhibition by BAY 73-6691.[4][5]
References
Technical Support Center: BAY 73-6691 Racemate Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting behavioral results from studies involving the selective phosphodiesterase 9 (PDE9) inhibitor, BAY 73-6691 racemate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BAY 73-6691?
A1: BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that specifically breaks down cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE9A, BAY 73-6691 leads to an increase in intracellular cGMP levels, which is thought to enhance cGMP-mediated signal transduction pathways, such as the NO/cGMP-PKG/CREB pathway, particularly in brain regions with high PDE9A expression like the hippocampus and cortex.[1][3] This mechanism is believed to underlie its pro-cognitive and memory-enhancing effects.[3][4]
Q2: What are the observed behavioral effects of BAY 73-6691 in rodent models?
A2: Preclinical studies have demonstrated that BAY 73-6691 can improve learning and memory in various rodent behavioral paradigms.[3][4] Specifically, it has been shown to:
-
Enhance long-term memory in social and object recognition tasks.[3]
-
Attenuate scopolamine-induced memory deficits in passive avoidance tasks.[3][4]
-
Reverse MK-801-induced short-term memory deficits in the T-maze continuous alternation task.[3][4]
-
Improve spatial memory in the Morris water maze test in a model of Alzheimer's disease.[5]
Q3: Are there any known off-target effects or lack of efficacy in certain conditions?
A3: While BAY 73-6691 is highly selective for PDE9A, it is important to consider potential confounding factors. For instance, the effects on long-term potentiation (LTP) can be strain-dependent in rats.[3] Additionally, while preclinical results have been promising, a clinical trial with another PDE9 inhibitor, PF-04447943, did not show significant effects on cognition in patients with mild to moderate Alzheimer's disease, highlighting the translational challenges.[6]
Q4: What is a suitable vehicle for in-vivo administration of BAY 73-6691?
A4: A common vehicle for oral administration (p.o.) in rodent studies is a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[7] For intraperitoneal (i.p.) injections, the specific vehicle should be determined based on the solubility and stability of the compound, but similar aqueous-based solutions with solubilizing agents are often used. It is recommended to prepare the working solution fresh on the day of the experiment.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of behavioral effect at expected doses. | Strain Differences: The efficacy of BAY 73-6691 can vary between different rodent strains.[3] | Verify the strain used in your study and compare it to the literature. Consider conducting a dose-response study in your specific strain to determine the optimal effective dose. |
| Timing of Administration: The window between drug administration and behavioral testing is critical. | Adhere strictly to the pre-treatment intervals outlined in established protocols (e.g., 60 minutes before the first trial in the social recognition task).[2] Optimize this window if necessary for your specific experimental setup. | |
| Compound Stability/Solubility: Improper dissolution or degradation of BAY 73-6691 can lead to inaccurate dosing. | Ensure the compound is fully dissolved in the appropriate vehicle. Prepare solutions fresh daily and protect from light if necessary.[7] Sonication may aid in dissolution.[7] | |
| High variability in behavioral data. | Inconsistent Handling/Habituation: Stress from improper handling can significantly impact behavioral performance. | Implement a consistent handling and habituation protocol for all animals prior to the start of the experiment. Ensure all experimenters follow the same procedures. |
| Environmental Factors: Differences in lighting, noise, or temperature in the testing environment can affect behavior. | Maintain a controlled and consistent experimental environment. Minimize external disturbances during testing. | |
| Unexpected sedative or stimulant effects. | Dose-Related Effects: While generally having a good safety profile in preclinical studies, high doses of any compound can lead to off-target effects. | Review the literature for the therapeutic dose range. If unexpected effects are observed, consider reducing the dose or performing a dose-response analysis to identify a window with pro-cognitive effects without motor impairments. |
| Difficulty replicating LTP enhancement. | Age of Animals: The effect of BAY 73-6691 on LTP can be age-dependent, with more pronounced effects observed in older animals.[3] | Consider the age of the animals in your study. The protocol may need to be adapted for different age groups. |
| Stimulation Protocol: The strength of the tetanic stimulation used to induce LTP is a critical factor. | BAY 73-6691 has been shown to enhance early LTP after weak tetanic stimulation.[2][3] Ensure your stimulation protocol is appropriately calibrated. |
Quantitative Data Summary
The following tables summarize key quantitative findings from behavioral studies with BAY 73-6691.
Table 1: Effect of BAY 73-6691 on Social Recognition in Rats
| Treatment Group | Dose (mg/kg, p.o.) | N | Investigation Time T1 (s) | Investigation Time T2 (s) | % Reduction in Investigation Time |
| Vehicle | - | 10 | 25.8 ± 1.9 | 24.1 ± 2.2 | 6.6 |
| BAY 73-6691 | 0.3 | 10 | 28.1 ± 2.0 | 18.0 ± 1.8 | 35.9 |
| BAY 73-6691 | 3 | 10 | 29.5 ± 2.1 | 16.5 ± 1.9 | 44.1 |
| Data adapted from van der Staay et al., 2008. T1 and T2 represent the first and second encounters with a juvenile rat, respectively. A greater reduction in investigation time at T2 indicates better memory of the juvenile. |
Table 2: Effect of BAY 73-6691 on MK-801-Induced Deficit in T-Maze Alternation in Mice
| Pre-treatment | Treatment | Dose (mg/kg, p.o.) | N | % Spontaneous Alternation |
| Vehicle | Vehicle | - | 10 | 70.5 ± 2.4 |
| Vehicle | MK-801 (0.2 mg/kg) | - | 10 | 52.0 ± 2.9 |
| BAY 73-6691 | MK-801 (0.2 mg/kg) | 1 | 10 | 65.5 ± 3.1 |
| BAY 73-6691 | MK-801 (0.2 mg/kg) | 3 | 10 | 68.0 ± 2.7 |
| Data adapted from van der Staay et al., 2008. MK-801 is an NMDA receptor antagonist used to induce short-term memory deficits. Higher percentage of spontaneous alternation indicates improved working memory. |
Experimental Protocols
1. Social Recognition Task (Rat)
-
Objective: To assess short-term, hippocampus-dependent memory.
-
Animals: Adult male Wistar rats.
-
Procedure:
-
Habituation: Individually house rats for at least 7 days before the experiment. Handle each rat daily.
-
Administration: Administer BAY 73-6691 or vehicle orally (p.o.) 60 minutes before the first trial (T1).
-
Trial 1 (T1): Place a juvenile rat into the home cage of the adult rat for a 4-minute period. Record the total time the adult rat spends investigating the juvenile (e.g., sniffing, grooming).
-
Inter-trial Interval: Return the juvenile to its home cage. An inter-trial interval of 120 minutes is typically used.
-
Trial 2 (T2): Re-introduce the same juvenile rat into the adult's cage for a 4-minute period. Record the investigation time.
-
-
Data Analysis: A reduction in investigation time during T2 compared to T1 is indicative of memory of the juvenile. Calculate the percentage reduction in social investigation time.
2. T-Maze Continuous Alternation Task (Mouse)
-
Objective: To assess spatial working memory.
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure:
-
Administration: Administer BAY 73-6691 or vehicle (p.o.) 60 minutes before the test. Administer MK-801 or saline (s.c.) 30 minutes before the test.
-
Testing: Place the mouse in the starting arm of the T-maze and allow it to choose one of the goal arms.
-
Once the mouse enters a goal arm with all four paws, confine it there for 30 seconds.
-
Return the mouse to the starting arm and repeat the process for a total of 8 trials.
-
-
Data Analysis: A "spontaneous alternation" is recorded if the mouse chooses the opposite arm to the one it entered in the preceding trial. Calculate the percentage of spontaneous alternations. A higher percentage indicates better working memory.
Visualizations
Caption: Signaling pathway of BAY 73-6691 action.
Caption: Experimental workflow for the Social Recognition Task.
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Potential neurotoxic effects of high-dose BAY 73-6691 racemate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the high-dose BAY 73-6691 racemate. Our goal is to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is there any evidence of neurotoxic effects associated with high-dose this compound?
Currently, published research has not reported direct neurotoxic effects of BAY 73-6691. Instead, studies have consistently highlighted its neuroprotective and cognitive-enhancing properties.[1][2][3] BAY 73-6691 has been shown to alleviate neuroapoptosis and neuroinflammation triggered by amyloid-β (Aβ) peptides.[4]
However, it is crucial to adhere to recommended concentration ranges, as excessively high doses may lead to off-target effects or unfavorable physiological responses that are not indicative of direct neurotoxicity. For instance, one study noted that a 30 microM concentration of BAY 73-6691 did not enhance long-term potentiation (LTP), whereas a 10 microM dose did.[1][4]
Q2: What is the established mechanism of action for BAY 73-6691?
BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[2][5] The PDE9A enzyme is predominantly expressed in the brain and is responsible for degrading cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE9A, BAY 73-6691 increases intracellular cGMP levels, which in turn modulates the NO/cGMP-PKG/CREB signaling pathway.[1][4] This pathway is critical for synaptic plasticity, learning, and memory.[2]
Q3: What are the recommended effective concentrations for in vitro and in vivo experiments?
Effective concentrations can vary depending on the experimental model. For in vitro studies using hippocampal slices, a dose of 10 µM has been shown to enhance early LTP.[1][4] In cell culture models, concentrations ranging from 50 to 200 μg/mL have been used to demonstrate neuroprotective effects against Aβ₂₅₋₃₅-induced toxicity.[5] For in vivo rodent studies, doses are typically in the range of 1 to 3 mg/kg.[5][6][7][8]
Q4: Are there any known off-target effects at high doses?
While the compound is highly selective for PDE9A, very high concentrations may lead to non-specific effects.[9] For example, high doses in animal models have been associated with acute increases in renin activity and vasopressin.[7] It is important to distinguish these systemic physiological responses from direct neurotoxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or absent enhancement of Long-Term Potentiation (LTP) at high concentrations (e.g., 30 µM). | Exceeding the optimal concentration for synaptic plasticity modulation. High concentrations of signaling modulators can sometimes lead to non-linear or inhibitory effects.[1][4] | Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. We recommend testing a range of concentrations, including the previously reported effective dose of 10 µM. |
| Unexpected physiological responses in animal models (e.g., changes in blood pressure, heart rate). | Systemic effects of PDE9 inhibition. High doses of BAY 73-6691 have been shown to cause transient increases in cardiac output and progressive falls in arterial pressure.[7] | Carefully monitor physiological parameters during in vivo experiments. Consider if the observed effects are consistent with the known systemic effects of PDE9 inhibition rather than direct neurotoxicity. Adjust dosage as necessary. |
| Inconsistent results in memory and learning tasks in rodents. | Strain differences in response to the compound. Different rat strains (e.g., Wistar vs. Fischer 344 X Brown Norway) have shown varied responses to BAY 73-6691.[1][4] | Be consistent with the animal strain used in your experiments. If comparing results across studies, take into account the potential for strain-specific differences. |
| Precipitation of the compound in your experimental solution. | Poor solubility in the chosen solvent. This compound has specific solubility characteristics.[9][10] | Ensure you are using an appropriate solvent system. For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10] For in vitro work, DMSO is a common solvent.[9] Always prepare fresh solutions and use sonication if necessary to aid dissolution.[5][10] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of BAY 73-6691
| Experimental Model | Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices (Wistar) | 10 µM | Enhanced early Long-Term Potentiation (LTP) | [1][4] |
| Rat Hippocampal Slices (Wistar) | 30 µM | No enhancement of early LTP | [1][4] |
| SH-SY5Y cells (Aβ₂₅₋₃₅ treated) | 50-200 µg/mL | Dose-dependent attenuation of cell viability loss and oxidative stress | [5] |
Table 2: In Vivo Efficacy of BAY 73-6691
| Animal Model | Dosage | Observed Effect | Reference |
| Mice (Aβ₂₅₋₃₅ injected) | 3 mg/kg | Almost complete abolishment of escape-latency prolongation in Morris water maze | [5] |
| 5/6 Nephrectomized Rats | 1 mg/kg/day and 5 mg/kg/day | No improvement in cardiac and renal functional parameters | [7][8] |
Experimental Protocols
In Vitro LTP Measurement in Rat Hippocampal Slices
-
Slice Preparation : Prepare hippocampal slices from young adult (7-8 weeks old) Wistar rats.
-
Incubation : Allow slices to recover in artificial cerebrospinal fluid (aCSF).
-
Compound Application : Apply BAY 73-6691 at the desired concentration (e.g., 10 µM) to the slices.
-
Stimulation : After incubation, deliver a weak tetanic stimulation to induce early LTP.
-
Recording : Record field excitatory postsynaptic potentials (fEPSPs) to measure the potentiation of synaptic transmission.
-
Data Analysis : Compare the fEPSP slope in BAY 73-6691-treated slices to control slices.
In Vivo Assessment of Memory in a Mouse Model of Alzheimer's Disease
-
Animal Model : Induce an Alzheimer's disease-like pathology in male ICR mice via intracerebroventricular injection of Aβ₂₅₋₃₅.
-
Treatment : Administer BAY 73-6691 (e.g., 3 mg/kg) via intraperitoneal injection once daily for a specified period (e.g., 10 days).
-
Behavioral Testing : Conduct the Morris water maze test to assess spatial learning and memory. Record the escape latency and dwell time in the target quadrant.
-
Data Analysis : Compare the performance of the BAY 73-6691-treated group with the vehicle-treated control group.
Visualizations
Caption: Signaling pathway of BAY 73-6691.
Caption: General experimental workflow.
References
- 1. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 3. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sGC stimulator (BAY 41‐8543) combined with PDE9 inhibitor (BAY 73‐6691) reduces renal fibrosis in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Renal and cardiac effects of the PDE9 inhibitor BAY 73-6691 in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BAY 73-6691 = 98 HPLC, powder 794568-92-6 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in BAY 73-6691 racemate experiments
Welcome to the technical support center for researchers utilizing the BAY 73-6691 racemate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues researchers might encounter when working with the this compound, presented in a question-and-answer format.
Q1: I'm observing high variability in my dose-response curves between experiments. What are the potential causes?
A1: Inconsistent results with this compound can stem from several factors related to its composition and handling:
-
Differential Activity of Enantiomers: The this compound is a mixture of (R)- and (S)-enantiomers, which possess different inhibitory potencies against PDE9A. The (R)-enantiomer is significantly more potent than the (S)-enantiomer. Minor variations in the exact ratio of these enantiomers between batches of the racemate can lead to shifts in the observed IC50 values.
-
Solubility Issues: Incomplete solubilization of the compound can lead to inaccurate concentrations in your assays. Ensure the compound is fully dissolved in DMSO before preparing further dilutions in aqueous buffers. Precipitation upon dilution into aqueous media is a common issue.
-
Compound Stability: BAY 73-6691, like many small molecules, can be susceptible to degradation, especially in aqueous solutions or after repeated freeze-thaw cycles of stock solutions.[1]
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media. How can I solve this?
A2: This is a common issue known as "salting out." To prevent this:
-
Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform intermediate serial dilutions of your concentrated DMSO stock in pure DMSO. This gradual decrease in concentration can help maintain solubility.
-
Minimize Final DMSO Concentration: While a small amount of DMSO is necessary to keep the compound in solution, aim for the lowest possible final concentration in your assay (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: I am not observing the expected increase in intracellular cGMP levels after treating my cells with BAY 73-6691. What could be wrong?
A3: Several factors could contribute to this:
-
Low PDE9A Expression: The cell line you are using may not express sufficient levels of PDE9A for a robust cGMP response to its inhibition. Verify PDE9A expression using techniques like RT-qPCR or Western blotting.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Stressed or overly confluent cells can exhibit altered signaling responses.
-
Assay Sensitivity: The method used to measure cGMP may not be sensitive enough to detect subtle changes. Consider using a highly sensitive assay, such as a competitive ELISA or a FRET-based biosensor.
-
Compound Inactivity: If the compound has degraded, it will not inhibit PDE9A effectively. Use freshly prepared solutions.
Q4: I am seeing unexpected cellular phenotypes that don't seem related to PDE9A inhibition. How do I check for off-target effects?
A4: While BAY 73-6691 is a selective PDE9A inhibitor, off-target effects can occur, especially at higher concentrations.[2]
-
Use the Lowest Effective Concentration: Determine the minimal concentration of BAY 73-6691 that produces the desired on-target effect (e.g., increased cGMP) and use this concentration for your phenotypic assays.
-
Use a Structurally Different PDE9A Inhibitor: Compare the observed phenotype with that induced by another selective PDE9A inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Use a PDE9A Knockdown/Knockout Model: The most definitive way to confirm an on-target effect is to determine if the phenotype is absent in cells where PDE9A expression has been genetically silenced.
Data Presentation
Table 1: Inhibitory Activity of this compound and Enantiomers against PDE9A
| Compound | IC50 (nM) | Notes |
| BAY 73-6691 (Racemate) | 55 | Mixture of (R) and (S) enantiomers. |
| (R)-BAY 73-6691 | 22 | The more potent enantiomer. |
| (S)-BAY 73-6691 | 88 | The less potent enantiomer. |
Data compiled from publicly available sources.
Table 2: Recommended Storage and Handling of BAY 73-6691
| Form | Storage Temperature | Recommended Solvent | Shelf Life of Stock Solution |
| Powder | -20°C | DMSO | N/A |
| Stock Solution in DMSO | -20°C or -80°C | N/A | Up to 1 year at -20°C, up to 2 years at -80°C. Avoid repeated freeze-thaw cycles. |
General recommendations based on vendor data sheets.[3][4]
Experimental Protocols
Protocol 1: Measurement of Intracellular cGMP Levels
This protocol outlines the general steps for measuring intracellular cGMP levels in cultured cells treated with BAY 73-6691 using a competitive ELISA kit.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of BAY 73-6691 in your cell culture medium. Remember to keep the final DMSO concentration consistent and low (e.g., 0.1%).
-
Include a vehicle-only control.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of BAY 73-6691.
-
Incubate for the desired time (e.g., 30 minutes to 1 hour).
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add the lysis buffer provided with the cGMP assay kit.
-
Incubate on ice for 10-20 minutes.
-
-
cGMP Measurement:
-
Centrifuge the cell lysates to pellet debris.
-
Perform the cGMP competitive ELISA on the supernatants according to the manufacturer's instructions. This typically involves adding the lysate, a cGMP-HRP conjugate, and an anti-cGMP antibody to a pre-coated plate.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the cGMP concentration in each sample based on a standard curve.
-
Normalize the data to the vehicle control.
-
Protocol 2: Western Blot for Phosphorylation of CREB (pCREB)
This protocol describes the detection of phosphorylated CREB (at Ser133), a downstream target in the cGMP signaling pathway.
-
Cell Treatment and Lysis:
-
Treat cells with BAY 73-6691 as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total CREB and a loading control like GAPDH or β-actin.
-
Mandatory Visualizations
Signaling Pathway of BAY 73-6691 Action
Caption: Mechanism of action of BAY 73-6691.
Experimental Workflow for Assessing Cellular Effects
Caption: General experimental workflow.
References
Technical Support Center: Chiral Separation of BAY 73-6691 Racemate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of BAY 73-6691 racemate.
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation of BAY 73-6691 important?
A1: BAY 73-6691 is a selective phosphodiesterase 9A (PDE9A) inhibitor developed for the potential treatment of Alzheimer's disease.[1] Enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic profiles.[2] For instance, the (R)-enantiomer of compounds similar to BAY 73-6691 has shown a significantly better affinity for the PDE9A binding pocket than the (S)-enantiomer.[3] Therefore, separating the enantiomers is crucial to evaluate the efficacy and safety of the individual isomers and to develop a stereochemically pure active pharmaceutical ingredient.
Q2: What is a common method for the chiral separation of BAY 73-6691?
A2: A well-documented method for the chiral separation of BAY 73-6691 is High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase (CSP).[2][4][5] Specifically, an Astec® Cellulose (B213188) DMP (3,5-dimethylphenyl carbamate)-derivatized cellulose column has been shown to be effective.[4][5]
Q3: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
A3: While a specific SFC method for BAY 73-6691 is not detailed in the provided search results, SFC is a powerful and increasingly dominant technique for enantiomeric separations in the pharmaceutical industry.[6][7][8] It offers advantages such as faster separations and reduced solvent consumption compared to HPLC.[6] Given its success with other chiral compounds, developing an SFC method for BAY 73-6691 is a viable alternative.
Troubleshooting Guide
This guide addresses potential issues encountered during the chiral separation of BAY 73-6691 using HPLC with a polysaccharide-based CSP.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor or no resolution of enantiomers | Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient enantioselectivity for BAY 73-6691. | 1. Confirm CSP: Ensure you are using a recommended CSP, such as Astec® Cellulose DMP. 2. Screen Different CSPs: If the primary column is ineffective, screen other polysaccharide-based CSPs (e.g., different cellulose or amylose (B160209) derivatives) or consider other types of CSPs like those based on proteins or cyclodextrins.[9] |
| Suboptimal Mobile Phase Composition: The ratio of solvents in the mobile phase is critical for achieving separation. | 1. Adjust Modifier Concentration: In normal-phase mode (e.g., heptane/MTBE/ethanol), systematically vary the percentage of the alcohol modifier (ethanol).[4][5] 2. Try Different Modifiers: Substitute ethanol (B145695) with other alcohols like isopropanol (B130326) to alter selectivity. | |
| Poor peak shape (e.g., tailing, fronting) | Secondary Interactions: Undesirable interactions between the analyte and the stationary phase can lead to distorted peaks. | 1. Add an Additive: For basic compounds, adding a small amount of a basic additive like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape.[9] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[9] 2. Lower Sample Concentration: High sample concentration can lead to peak overloading and poor peak shape. |
| Inconsistent Retention Times | Column Equilibration: The column may not be fully equilibrated with the mobile phase. | 1. Increase Equilibration Time: Flush the column with the mobile phase for a longer duration before injecting the sample. |
| Temperature Fluctuations: Changes in column temperature can affect retention times. | 1. Use a Column Oven: Maintain a constant and controlled column temperature. | |
| Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of volatile components. | 1. Prepare Fresh Mobile Phase: Prepare the mobile phase daily and keep the solvent reservoir covered. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is based on a successful reported separation of BAY 73-6691.[2][4][5]
Analytical Scale Separation
| Parameter | Value |
| Column | Astec® Cellulose DMP, 5 µm |
| Dimensions | 15 cm x 4.6 mm I.D. |
| Mobile Phase | 80:10:10, heptane:methyl tert-butyl ether (MTBE):ethanol |
| Flow Rate | 0.5 mL/min |
| Temperature | 25 °C |
| Detection | UV, 230 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 2 mg/mL in mobile phase |
Preparative Scale-Up Separation
| Parameter | Value |
| Column | Astec® Cellulose DMP, 5 µm |
| Dimensions | 25 cm x 21.2 mm I.D. |
| Mobile Phase | 80:10:10, heptane:methyl tert-butyl ether (MTBE):ethanol |
| Flow Rate | 13 mL/min |
| Temperature | 25 °C |
| Detection | UV, 230 nm |
| Injection Volume | 5000 µL |
| Sample Concentration | 3.3 mg/mL in mobile phase |
Visualizations
Caption: Workflow for Chiral HPLC Method Development and Scale-Up for BAY 73-6691.
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Astec Cellulose DMP [sigmaaldrich.com]
- 5. Astec Cellulose DMP [sigmaaldrich.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of BAY 73-6691 Racemate and its Enantiomers in PDE9A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 9A (PDE9A) inhibitory activity of BAY 73-6691 racemate versus its individual enantiomer, (R)-BAY 73-6691. BAY 73-6691 is a potent and selective inhibitor of PDE9A, an enzyme that plays a critical role in cGMP signaling pathways, particularly in the brain.[1] This comparison is supported by quantitative data from in vitro assays and detailed experimental protocols.
Data Presentation: Inhibitory Activity against PDE9A
The inhibitory potency of this compound and its separated enantiomers, (R)-BAY 73-6691 and (S)-BAY 73-6691, against human PDE9A was determined using a fluorescence polarization assay. The half-maximal inhibitory concentration (IC50) values clearly demonstrate a significant difference in activity between the two enantiomers, with the (R)-enantiomer being substantially more potent.
| Compound | IC50 (nM) vs. Human PDE9A | Potency Relative to Racemate |
| BAY 73-6691 (racemate) | 55 | 1x |
| (R)-BAY 73-6691 | 22 | ~2.5x more potent |
| (S)-BAY 73-6691 | 88 | ~0.6x less potent |
Data sourced from a fluorescence polarization or similar biochemical assay.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGMP signaling pathway targeted by BAY 73-6691 and the general workflow of a fluorescence polarization assay used to determine inhibitory activity.
Caption: cGMP signaling pathway with PDE9A inhibition.
Caption: Fluorescence Polarization Assay Workflow.
Experimental Protocols
PDE9A Inhibition Assay using Fluorescence Polarization (FP)
This homogeneous, high-throughput screening method measures the change in rotational motion of a fluorescently labeled cGMP substrate upon enzymatic hydrolysis.[2]
Principle: A small, fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE9A hydrolyzes the fluorescent cGMP to fluorescent GMP, a large binding agent captures the GMP. This formation of a large complex slows the rotation, leading to a high fluorescence polarization signal. Inhibitors of PDE9A prevent this hydrolysis, thus maintaining a low polarization signal.[2]
Materials:
-
Recombinant human PDE9A2 enzyme
-
FAM-labeled cGMP substrate
-
PDE Assay Buffer (e.g., containing Tris-HCl, MgCl2, and DTT)
-
Specific GMP-binding agent (e.g., IMAP beads or a specific antibody)
-
Binding Agent Diluent
-
Test Compounds (this compound, (R)-BAY 73-6691, (S)-BAY 73-6691) dissolved in 100% DMSO
-
Control Inhibitor (e.g., a known PDE9 inhibitor)
-
96-well or 384-well black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare Complete PDE Assay Buffer by adding DTT to the PDE Assay Buffer to a final concentration of 1 mM on the day of the experiment.[2]
-
Thaw and dilute the recombinant human PDE9A2 enzyme to the desired concentration in Complete PDE Assay Buffer. The optimal concentration should be determined empirically.[2]
-
Thaw and dilute the FAM-labeled cGMP substrate to the desired final concentration (e.g., 100-300 nM) in Complete PDE Assay Buffer.[2]
-
Prepare serial dilutions of the test compounds in 100% DMSO, followed by intermediate dilutions in Complete PDE Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[2]
-
-
Assay Protocol:
-
Add 5 µL of the diluted test compounds or control inhibitor to the appropriate wells of the microplate. For control wells (no inhibition and no enzyme), add 5 µL of Complete PDE Assay Buffer with the same DMSO concentration.[2]
-
Add 20 µL of the diluted PDE9A2 enzyme solution to all wells except the negative control wells. Add 20 µL of Complete PDE Assay Buffer to the negative control wells.[2]
-
Pre-incubate the plate at room temperature for 15 minutes.[2]
-
Initiate the enzymatic reaction by adding 25 µL of the diluted FAM-labeled cGMP substrate solution to all wells.[2]
-
Incubate the plate at room temperature for 60 minutes in the dark.[2]
-
-
Detection:
-
Prepare the binding agent solution by diluting it in its corresponding diluent.[2]
-
Stop the reaction by adding 50 µL of the diluted binding agent solution to all wells.[2]
-
Incubate the plate at room temperature for 30-60 minutes in the dark to allow the binding to reach equilibrium.[2]
-
Read the fluorescence polarization on a plate reader (e.g., excitation ~485 nm, emission ~525 nm for FAM).[2]
-
-
Data Analysis:
-
The fluorescence polarization (mP) values are calculated by the instrument's software.
-
The percentage of inhibition is calculated relative to the high (no inhibition) and low (no enzyme) controls.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
cGMP Reporter Cell Line Assay
This cell-based assay provides a more physiologically relevant context by measuring the ability of an inhibitor to penetrate cells and inhibit intracellular PDE9A activity.[3]
Principle: A host cell line is engineered to stably express human PDE9A and a cGMP-sensitive biosensor. The biosensor can be a cyclic nucleotide-gated (CNG) ion channel coupled with a calcium-sensitive reporter (e.g., aequorin). An increase in intracellular cGMP opens the CNG channel, leading to calcium influx and a detectable signal (e.g., luminescence). PDE9A inhibitors block cGMP degradation, leading to an enhanced signal in response to a cGMP-elevating stimulus.[3][4]
Materials:
-
Engineered host cell line (e.g., CHO or HEK293) stably expressing human PDE9A and a cGMP biosensor system.
-
Cell culture medium and supplements.
-
Assay buffer.
-
Test compounds (this compound and enantiomers).
-
A cGMP-elevating agent (e.g., a nitric oxide donor like SNAP or a natriuretic peptide like ANP).[4][5]
-
96-well or 384-well cell culture plates.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Harvest and resuspend the engineered cells in complete culture medium.
-
Seed the cells into the wells of a microplate at an optimal density.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Remove the culture medium from the wells and wash with assay buffer.
-
Add the diluted compounds to the wells and pre-incubate for 30 minutes at 37°C.[4]
-
-
Stimulation and Detection:
-
Data Analysis:
-
Subtract the background signal from all measurements.
-
Normalize the data to the positive control (stimulation without inhibitor) and vehicle control.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors [mdpi.com]
A Comparative Guide to PDE9 Inhibitors: BAY 73-6691 vs. PF-04447943
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent phosphodiesterase 9 (PDE9) inhibitors, BAY 73-6691 and PF-04447943. By presenting key experimental data, detailed methodologies, and illustrating the underlying signaling pathways, this document aims to be a valuable resource for professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction to PDE9 Inhibition
Phosphodiesterase 9A (PDE9A) is a key enzyme in the regulation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels. By selectively hydrolyzing cGMP, PDE9A plays a crucial role in terminating cGMP-mediated signaling cascades. In the central nervous system, PDE9A is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[1] Its inhibition is a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's disease, as it can enhance neuronal signaling pathways essential for learning and memory.[1][2]
Mechanism of Action: The cGMP Signaling Pathway
Both BAY 73-6691 and PF-04447943 exert their effects by inhibiting the PDE9A enzyme, leading to an elevation of intracellular cGMP. This, in turn, potentiates the downstream effects of the cGMP signaling pathway. A critical pathway in neurons involves the activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate. This activation leads to an influx of calcium ions (Ca2+), which stimulates neuronal nitric oxide synthase (nNOS) to produce nitric oxide (NO). NO then activates soluble guanylyl cyclase (sGC), which synthesizes cGMP from guanosine triphosphate (GTP). Elevated cGMP levels activate Protein Kinase G (PKG), which can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and long-term memory formation.[1][3][4][5][6][7] Interestingly, some research suggests that PDE9A may also regulate a pool of cGMP that is independent of the nitric oxide signaling pathway in the brain.[3]
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo properties of BAY 73-6691 and PF-04447943 based on available experimental data.
Table 1: In Vitro Potency and Selectivity
| Parameter | BAY 73-6691 | PF-04447943 |
| PDE9A IC50 (human) | 55 nM | 12 nM |
| PDE9A Ki (human) | Not Reported | 2.8 nM |
| Selectivity Profile | Moderately selective. Shows some activity against other PDEs at higher concentrations. | Highly selective (>78-fold) over other PDE families. |
| vs. PDE1C | ~25-fold | >100-fold |
| vs. PDE2A | >72-fold | >8250-fold |
| vs. PDE3A | >72-fold | >4166-fold |
| vs. PDE4B | >72-fold | >2416-fold |
| vs. PDE5A | >72-fold | >1241-fold |
Note: IC50 and Ki values are measures of inhibitory potency, with lower values indicating greater potency. Selectivity is expressed as a fold-difference in potency against PDE9A compared to other PDE subtypes.
Table 2: Preclinical Pharmacokinetics in Rats (Oral Administration)
| Parameter | BAY 73-6691 | PF-04447943 |
| Bioavailability | Not explicitly found | Orally active and blood-brain barrier permeant |
| Half-life (t1/2) | Not explicitly found | 4.9 h |
| Time to Max. Conc. (Tmax) | Not explicitly found | 0.3 h |
Table 3: Preclinical Efficacy in Cognitive Models
| Behavioral Test | BAY 73-6691 | PF-04447943 |
| Long-Term Potentiation (LTP) | Enhanced early LTP in hippocampal slices from aged rats at 10 µM. | Facilitated hippocampal slice LTP at 100 nM. |
| Social Recognition Task | Enhanced acquisition, consolidation, and retention of long-term memory in rodents. | Improved performance in a mouse model of natural forgetting. |
| Novel Object Recognition | Tended to enhance long-term memory. | Improved performance in rats with a scopolamine-induced deficit. |
| Y-Maze | Not explicitly found | Improved performance in a mouse model of natural forgetting. |
| Passive Avoidance Task | Attenuated scopolamine-induced retention deficit. | Not explicitly found |
| T-Maze Alternation Task | Attenuated MK-801-induced short-term memory deficits. | Not explicitly found |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate BAY 73-6691 and PF-04447943.
In Vitro PDE9A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PDE9A enzyme.
General Methodology:
-
Recombinant human PDE9A enzyme is used.
-
The enzyme is incubated with the substrate, [3H]cGMP, in the presence of varying concentrations of the inhibitor (BAY 73-6691 or PF-04447943).
-
The reaction is terminated, and the product, [3H]5'-GMP, is separated from the unreacted substrate using methods like anion exchange chromatography.
-
The amount of [3H]5'-GMP is quantified by scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To assess the effect of the compound on synaptic plasticity, a cellular correlate of learning and memory.
Protocol Summary:
-
Slice Preparation: Transverse hippocampal slices (typically 400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).
-
Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region in response to stimulation of the Schaffer collaterals.
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes.
-
Drug Application: The hippocampal slices are perfused with aCSF containing the PDE9 inhibitor at a specific concentration (e.g., 10 µM for BAY 73-6691, 100 nM for PF-04447943) for a defined period before inducing LTP.[8][9]
-
LTP Induction: LTP is induced using a weak tetanic stimulation protocol (e.g., a single train of 100 Hz for 1 second).[8]
-
Post-Stimulation Recording: fEPSPs are recorded for at least 60 minutes following the tetanic stimulation to assess the magnitude and stability of potentiation.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents.
Protocol Summary:
-
Habituation: On the first day, the animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes).
-
Familiarization/Training Phase (T1): On the second day, the animal is placed back into the arena, which now contains two identical objects. The animal is allowed to explore the objects for a specific duration (e.g., 10 minutes).
-
Test Phase (T2): After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates that the animal remembers the familiar one.
-
Drug Administration: The PDE9 inhibitor or vehicle is typically administered before the training phase or, in some protocols, before the test phase, depending on whether the study aims to assess effects on memory acquisition, consolidation, or retrieval.
Clinical Development and Future Directions
While both BAY 73-6691 and PF-04447943 have shown promise in preclinical models, their paths in clinical development have diverged. The development of BAY 73-6691 was reportedly terminated for undisclosed reasons.[1][8] In contrast, PF-04447943 has progressed to Phase II clinical trials for the treatment of Alzheimer's disease.[10] Although the Phase II trial in Alzheimer's patients did not meet its primary endpoint, the compound was generally safe and well-tolerated.[10] PF-04447943 has also been investigated in a Phase Ib study for sickle cell disease, where it demonstrated pharmacokinetic and pharmacodynamic effects suggestive of inhibiting pathways that contribute to vaso-occlusion.[11]
The journey of these two PDE9 inhibitors highlights both the potential and the challenges of targeting the cGMP signaling pathway for therapeutic benefit. The wealth of preclinical data supports the continued exploration of PDE9A inhibitors for a range of neurological and other disorders. Future research will likely focus on identifying specific patient populations that may benefit most from this therapeutic approach and on the development of next-generation PDE9A inhibitors with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMDA and nitric oxide act through the cGMP signal transduction pathway to repress hypothalamic gonadotropin-releasing hormone gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA and nitric oxide act through the cGMP signal transduction pathway to repress hypothalamic gonadotropin‐releasing hormone gene expression. | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | PDE5 Inhibitors as Potential Tools in the Treatment of Cystic Fibrosis [frontiersin.org]
- 11. Y-maze Protocol - IMPReSS [web.mousephenotype.org]
A Comparative Analysis of BAY 73-6691 Racemate and Donepezil in Preclinical Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the novel phosphodiesterase 9A (PDE9A) inhibitor, BAY 73-6691 racemate, and the established acetylcholinesterase inhibitor (AChEI), donepezil (B133215), in the context of Alzheimer's disease (AD) models. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to inform ongoing research and drug development efforts.
At a Glance: Mechanisms of Action
BAY 73-6691 and donepezil operate through distinct molecular pathways to ameliorate cognitive deficits associated with Alzheimer's disease.
-
BAY 73-6691 , a selective inhibitor of PDE9A, targets the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] PDE9A is an enzyme that degrades cGMP, a crucial second messenger in the brain involved in synaptic plasticity.[1] By inhibiting PDE9A, BAY 73-6691 elevates intracellular cGMP levels, which in turn is thought to enhance downstream signaling cascades, such as the NO/cGMP-PKG/CREB pathway, promoting learning and memory.[2][3]
-
Donepezil , a reversible inhibitor of acetylcholinesterase (AChE), functions by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[4][5] The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is partly due to a deficit in cholinergic neurotransmission.[4][6] By preventing the breakdown of acetylcholine, donepezil aims to compensate for this loss and improve cognitive function.[4][7] While it provides symptomatic relief, it has not been shown to alter the progression of the disease.[5]
Data Presentation: Comparative Efficacy
The following tables summarize key quantitative data from preclinical studies evaluating BAY 73-6691 and donepezil. It is important to note that direct head-to-head studies comparing these two compounds in the same in vivo cognitive tasks are limited.
Table 1: Effects on Long-Term Potentiation (LTP) in Rat Hippocampal Slices
| Compound | Target | Experimental Model | Key Finding | Reference |
| BAY 73-6691 | PDE9A | Rat Hippocampal Slices | Enhanced both early and late LTP; transformed early into late LTP. | [5] |
| Donepezil | Acetylcholinesterase | Rat Hippocampal Slices | Increased early LTP, but did not affect late LTP. | [5] |
Table 2: Effects on Cognitive Performance in Rodent Models
| Compound | Animal Model | Behavioral Task | Key Finding | Reference |
| BAY 73-6691 | Aβ25-35-injected mice | Morris Water Maze | Improved learning and memory. | [8] |
| Tg2576 mice | Object Location Task | Attenuated deficits in spatial memory. | [9] | |
| Rodents | Social & Object Recognition | Enhanced acquisition, consolidation, and retention of long-term memory. | [9] | |
| Donepezil | Tg2576 mice | Fear Conditioning | Improved deficits in contextual and cued memory. | [10] |
| Tg2576 mice | Spatial Reversal Learning | More effective than physostigmine (B191203) in improving deficits in the acquisition of the spatial memory paradigm. | [10] |
Mandatory Visualization
Signaling Pathways
Caption: Comparative signaling pathways of Donepezil and BAY 73-6691.
Experimental Workflow
Caption: General experimental workflow for preclinical drug evaluation in AD models.
Experimental Protocols
Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol provides a method for assessing synaptic plasticity, a cellular correlate of learning and memory.
-
Slice Preparation:
-
Rodents (rats or mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF), saturated with 95% O2 / 5% CO2.
-
The hippocampus is dissected, and transverse slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A baseline synaptic response is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 15-20 minutes.
-
-
LTP Induction and Measurement:
-
To induce LTP, a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol is delivered.
-
Following the tetanus, fEPSPs are recorded at the baseline frequency for at least 60 minutes.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-tetanus baseline.[11][12]
-
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus:
-
A circular pool (approximately 1.5 meters in diameter) is filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform is submerged just below the water surface in one of the four quadrants of the pool.
-
The pool is situated in a room with various distal visual cues.
-
-
Acquisition Phase (Training):
-
Mice are subjected to several trials per day for 5-7 consecutive days.
-
In each trial, the mouse is released from a different starting position and must locate the hidden platform.
-
The time taken to find the platform (escape latency) and the path length are recorded. If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as indices of spatial memory retention.[2][13]
-
Contextual Fear Conditioning
This task assesses the ability of mice to learn and remember an association between a specific environment (context) and an aversive stimulus.
-
Conditioning (Training):
-
A mouse is placed in a novel conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes).
-
An unconditioned stimulus (US), typically a mild footshock, is delivered. This may be paired with a conditioned stimulus (CS) like a tone for cued fear conditioning.
-
The mouse is removed from the chamber after a short period following the shock.
-
-
Contextual Memory Test:
Immunohistochemistry for Aβ Plaques
This technique is used to visualize and quantify amyloid-beta plaques in brain tissue.
-
Tissue Preparation:
-
Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
The brains are extracted, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution.
-
Frozen brain sections (typically 30-40 µm thick) are cut using a cryostat or vibratome.
-
-
Staining Procedure:
-
Sections are washed in PBS and then treated with an antigen retrieval method, such as formic acid incubation, to expose the Aβ epitopes.
-
Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.
-
Sections are blocked with a serum solution to prevent non-specific antibody binding.
-
The primary antibody, specific for Aβ, is applied and incubated overnight.
-
After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex (ABC).
-
The Aβ plaques are visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
-
Quantification:
Conclusion
Both this compound and donepezil have demonstrated pro-cognitive effects in preclinical models of Alzheimer's disease, albeit through different mechanisms of action. The available data suggests that BAY 73-6691 may have a more profound effect on synaptic plasticity, as evidenced by its ability to enhance both early and late-phase LTP. Donepezil, as an established therapy, has a more extensive preclinical and clinical dataset supporting its symptomatic efficacy. Further direct comparative studies in AD animal models are warranted to fully elucidate the relative therapeutic potential of these two compounds.
References
- 1. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fear Conditioning Assay in Mouse [bio-protocol.org]
- 3. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. dadun.unav.edu [dadun.unav.edu]
- 10. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Procognitive Effects of BAY 73-6691 Racemate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the procognitive effects of BAY 73-6691 racemate with alternative phosphodiesterase (PDE) inhibitors. Experimental data from preclinical rodent models are presented to evaluate its potential as a cognitive enhancer. Detailed methodologies for key experiments are included to facilitate replication and further research.
Introduction to BAY 73-6691 and Cognitive Enhancement
BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in neuronal signaling pathways involved in learning and memory. By inhibiting PDE9A, BAY 73-6691 increases intracellular cGMP levels, thereby enhancing synaptic plasticity and cognitive function. This mechanism has positioned PDE9A inhibitors as a promising therapeutic target for cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.[1][2]
This guide compares the procognitive effects of BAY 73-6691 with other PDE9A inhibitors, as well as inhibitors of PDE4 and PDE5, which also play roles in cognitive processes.
Comparative Efficacy of PDE Inhibitors
The following tables summarize the quantitative data on the procognitive effects of BAY 73-6691 and its alternatives in various rodent models of learning and memory.
Table 1: PDE9A Inhibitors - Procognitive Effects
| Compound | Animal Model | Cognitive Task | Effective Dose | Key Findings |
| BAY 73-6691 | Wistar Rats | Social Recognition Task | 0.3 and 3 mg/kg (p.o.) | Enhanced acquisition, consolidation, and retention of long-term memory.[2][3] |
| Wistar Rats | Passive Avoidance Task | 0.3 mg/kg (p.o.) | Attenuated scopolamine-induced memory deficits.[2] | |
| Aged FBNF1 Rats | Hippocampal Slices (LTP) | 10 µM | Enhanced early long-term potentiation (LTP).[1] | |
| Aβ₂₅₋₃₅-injected Mice | Morris Water Maze | Not specified | Improved learning and memory.[4] | |
| PF-04447943 | Rats | Novel Object Recognition | 1-3 mg/kg (p.o.) | Significantly improved cognitive performance.[5] |
| Mice | Y-Maze Spatial Recognition | 1-3 mg/kg (p.o.) | Significantly improved spatial recognition memory.[5] | |
| Mice | Social Recognition | 1-3 mg/kg (p.o.) | Significantly improved social recognition memory.[5] | |
| BI 409306 | Rats | Episodic Memory Task | Not specified | Improved performance in an episodic memory task.[6] |
| Rats | Hippocampal Slices (LTP) | Not specified | Resulted in significant enhancement of LTP.[7] | |
| Human (Clinical Trial) | Cognitive Impairment in Schizophrenia & Alzheimer's | 10-100 mg | Did not improve cognition compared to placebo.[8][9] |
Table 2: PDE4 and PDE5 Inhibitors - Procognitive Effects
| Compound | Animal Model | Cognitive Task | Effective Dose | Key Findings |
| Rolipram (B1679513) (PDE4 Inhibitor) | Aβ₂₅₋₃₅-injected Rats | Morris Water Maze & Passive Avoidance | 0.1, 0.25, and 0.5 mg/kg (i.p.) | Reversed Aβ-induced cognitive impairment in a dose-dependent manner.[10][11] |
| Aged Male Mice | Object Location Memory | 1 mg/kg | Improved age-related spatial memory deficits.[12] | |
| Docetaxel-treated Rats | Spatial Memory | 0.5 mg/kg (p.o.) | Attenuated docetaxel-associated spatial memory impairment.[13] | |
| Sildenafil (B151) (PDE5 Inhibitor) | Tg2576 AD Mice | Morris Water Maze & Fear Conditioning | 15 mg/kg/day (i.p.) | Restored cognitive function.[14] |
| APP/PS1 AD Mice | Y-Maze Task | 2 mg/kg (twice daily for 4 months) | Rescued cognitive deficits.[15] | |
| Gerbils (Ischemia model) | Passive Avoidance & Barnes Maze | 10 and 20 mg/kg | Improved cognitive function after ischemic damage.[16] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of PDE9A Inhibition
The following diagram illustrates the mechanism of action of BAY 73-6691 and other PDE9A inhibitors.
Experimental Workflow: Morris Water Maze
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Logical Relationships of PDE Inhibitors for Cognitive Enhancement
This diagram illustrates the classification and mechanistic relationships between the different PDE inhibitors discussed.
Experimental Protocols
Morris Water Maze
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C. A small escape platform is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acquisition Phase: Rodents are subjected to multiple trials per day (typically 4) for several consecutive days (e.g., 5 days). In each trial, the animal is released from one of four quasi-random starting positions and allowed to swim until it finds the hidden platform. If the animal fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
Probe Trial: 24 hours after the last acquisition trial, a probe trial is conducted where the escape platform is removed from the pool. The rodent is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
Data Collection: An automated tracking system records the escape latency (time to find the platform), path length, swimming speed during the acquisition phase, and the time spent in the target quadrant and the number of platform crossings during the probe trial.
Social Recognition Task
-
Apparatus: A standard open-field arena.
-
Habituation: The experimental animal is habituated to the test arena for a set period (e.g., 30 minutes) on the day before the test.
-
Sample Phase (T1): The experimental animal is placed in the arena with a juvenile conspecific for a fixed duration (e.g., 5 minutes). The time the experimental animal spends actively investigating the juvenile (e.g., sniffing, grooming) is recorded.
-
Test Phase (T2): After an inter-trial interval (e.g., 1-24 hours), the experimental animal is returned to the arena and presented with both the familiar juvenile from T1 and a novel juvenile. The time spent investigating each juvenile is recorded.
-
Data Analysis: A recognition index is calculated as the proportion of time spent investigating the novel juvenile relative to the total investigation time for both juveniles. A higher index indicates better social memory.
Passive Avoidance Task
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.
-
Acquisition/Training Trial: The rodent is initially placed in the light compartment. When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention/Test Trial: 24 hours later, the animal is again placed in the light compartment, and the latency to enter the dark compartment is recorded up to a maximum cutoff time (e.g., 300 seconds).
-
Data Analysis: A longer latency to enter the dark compartment in the test trial compared to the training trial indicates successful retention of the aversive memory.
Conclusion
The preclinical data presented in this guide demonstrate that this compound exhibits procognitive effects in rodent models, consistent with its mechanism as a PDE9A inhibitor. It enhances memory in various behavioral paradigms and potentiates synaptic plasticity. When compared to other PDE inhibitors, BAY 73-6691 shows a promising profile. Other PDE9A inhibitors like PF-04447943 have also shown efficacy in preclinical models, though clinical translation has been challenging. PDE4 and PDE5 inhibitors represent alternative pathways for cognitive enhancement, with compounds like rolipram and sildenafil demonstrating positive effects in preclinical studies.
The detailed experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the field of cognitive neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of BAY 73-6691 and related compounds.
References
- 1. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. A Phase IC Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Cognitive Outcomes of BI 409306 in Patients with Mild-to-Moderate Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boehringer Ingelheim refocuses PDE9 inhibition brain research on schizophrenia following results from Phase II Alzheimer's trials [prnewswire.com]
- 10. The phosphodiesterase-4 inhibitor rolipram reverses Aβ-induced cognitive impairment and neuroinflammatory and apoptotic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Rolipram treatment during consolidation ameliorates long-term object location memory in aged male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term cognitive dysfunction in the rat following docetaxel treatment is ameliorated by the phosphodiesterase-4 inhibitor, rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sildenafil restores cognitive function without affecting β-amyloid burden in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sildenafil for the Treatment of Alzheimer’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Sildenafil on Cognitive Function Recovery and Neuronal Cell Death Protection after Transient Global Cerebral Ischemia in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Comparison of BAY 73-6691 Racemate Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY 73-6691's performance with other alternatives, supported by experimental data.
BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that primarily degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] By inhibiting PDE9A, BAY 73-6691 elevates intracellular cGMP levels, which is crucial for modulating neuronal signaling pathways associated with learning and memory.[1][4] This mechanism has positioned BAY 73-6691 as a compound of interest for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.[1][5]
Quantitative Data Summary
The following table summarizes key quantitative data for BAY 73-6691 across various preclinical studies.
| Parameter | Species/System | Value | Study Focus |
| IC50 | Human PDE9A | 55 nM | Enzyme Inhibition |
| IC50 | Murine PDE9A | 100 nM | Enzyme Inhibition |
| Effective Dose (LTP) | Rat Hippocampal Slices | 10 µM | Enhancement of Early Long-Term Potentiation |
| Effective Dose (Cognition) | Mice (Aβ25-35 model) | 3 mg/kg | Amelioration of memory deficits |
| Effective Dose (Cognition) | Rats (Social Recognition) | 0.3 - 3 mg/kg | Enhancement of Long-Term Memory |
| Effective Dose (Erectile Function) | Mice | 3 mg/kg/day (21 days) | Amplification of cavernosal relaxations |
| Ineffective Dose (Cardio-renal) | Rats (5/6 Nephrectomy) | 1 and 5 mg/kg/day (95 days) | Limited cardio-renal protection |
Mechanism of Action: The NO/cGMP Signaling Pathway
BAY 73-6691's primary mechanism of action is the inhibition of the PDE9A enzyme.[3] This leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG).[6] This signaling cascade is a downstream effector of Nitric Oxide (NO) signaling. Activated PKG can then phosphorylate the cAMP response element-binding protein (CREB), a transcription factor pivotal for synaptic plasticity and memory formation.[4][6][7]
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. BAY 73-6691 = 98 HPLC, powder 794568-92-6 [sigmaaldrich.com]
- 4. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Phosphodiesterase Inhibitor BAY 73-6691 on Expression/Phosphorylation of CREB and Expression of Amyloid Precursor Protein (APP) [repository.arizona.edu]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Alzheimer's Disease Drug Candidates: BAY 73-6691 Racemate and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is a dynamic and challenging field. While recent years have seen the approval of amyloid-beta targeting monoclonal antibodies, the quest for diverse and more effective treatment options continues. This guide provides a comparative analysis of BAY 73-6691 racemate, a selective phosphodiesterase 9A (PDE9A) inhibitor, alongside other notable AD drug candidates with varying mechanisms of action. We present key experimental data, detailed methodologies for cited experiments, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Mechanism of Action: A Fork in the Therapeutic Road
Drug candidates for Alzheimer's disease target a range of pathological processes. BAY 73-6691 represents a symptomatic and potentially disease-modifying approach by targeting synaptic dysfunction, while many other late-stage candidates have focused on the removal of amyloid plaques.
This compound: This small molecule is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] The PDE9A enzyme is highly expressed in brain regions critical for memory and learning, such as the hippocampus and cortex.[1][2] It specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[3] By inhibiting PDE9A, BAY 73-6691 increases cGMP levels, which is thought to enhance synaptic plasticity and, consequently, improve cognitive function.[1][2] Animal studies have shown that BAY 73-6691 can improve learning and memory in rats.[1][2]
Amyloid-Beta Targeting Monoclonal Antibodies (e.g., Lecanemab, Donanemab): These are biological drugs designed to bind to and facilitate the clearance of amyloid-beta plaques, a hallmark pathology of Alzheimer's disease.[4][5] The therapeutic hypothesis is that removal of these plaques will slow down the neurodegenerative process and, in turn, cognitive decline.
Other Mechanisms: A variety of other therapeutic strategies are being explored, including targeting tau pathology, neuroinflammation, and synaptic integrity through different pathways.
Comparative Preclinical and Clinical Data
The following tables summarize key quantitative data for this compound and a selection of other Alzheimer's drug candidates.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (Human) | Selectivity Profile | Reference(s) |
| This compound | PDE9A | 55 nM | High selectivity over other PDE families | [6][7] |
| PF-04447943 | PDE9A | 12 nM | High selectivity over other PDE families | [8] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Preclinical Efficacy in Rodent Models of Cognitive Impairment
| Compound | Animal Model | Behavioral Test | Key Finding | Reference(s) |
| This compound | Rats with scopolamine-induced memory impairment | Passive Avoidance Task | Attenuated the scopolamine-induced retention deficit | [9][10] |
| This compound | Rats with MK-801-induced memory deficits | T-Maze Alternation Task | Attenuated short-term memory deficits | [9][10] |
| This compound | Aged FBNF1 Rats | Long-Term Potentiation (LTP) in hippocampal slices | Increased basal synaptic transmission and enhanced early LTP | [9][10] |
| This compound | Mice with Aβ25-35-induced cognitive deficits | Morris Water Maze | Improved learning and memory | [11] |
Table 3: Clinical Efficacy of Selected Alzheimer's Drug Candidates
| Drug Candidate | Mechanism of Action | Phase of Development | Key Clinical Endpoint | Result vs. Placebo | Reference(s) |
| Lecanemab (Leqembi) | Anti-amyloid monoclonal antibody | Approved | 18-month change in CDR-SB | Significant slowing of cognitive decline | [4] |
| Donanemab | Anti-amyloid monoclonal antibody | Approved | 18-month change in iADRS | Significantly slowed cognitive and functional decline by 35% | [1][5] |
| Gantenerumab | Anti-amyloid monoclonal antibody | Phase 3 (Failed) | Change from baseline in CDR-SB at 116 weeks | Did not significantly slow clinical decline | [12][13] |
| Solanezumab | Anti-amyloid monoclonal antibody | Phase 3 (Failed) | Change from baseline in ADAS-Cog14 | Did not significantly slow cognitive decline | [14] |
| Simufilam (PTI-125) | Alteration of Filamin A protein to inhibit Aβ toxicity | Phase 3 | Change in ADAS-Cog11 scores over 6 months | Slowed cognitive decline by 38% in a randomized withdrawal trial | [15] |
| PF-04447943 | PDE9A Inhibitor | Phase 2 (Failed) | Not specified | Did not meet primary endpoint | [8] |
CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale; ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding. The following diagrams were generated using the DOT language.
Signaling Pathway of BAY 73-6691
Caption: Signaling pathway of BAY 73-6691 via PDE9A inhibition.
Experimental Workflow: In Vitro IC50 Determination
Caption: Workflow for determining the in vitro IC50 of a PDE9A inhibitor.
Experimental Workflow: Passive Avoidance Test in Rodents
Caption: Workflow for the passive avoidance test in rodents.
Experimental Protocols
In Vitro IC50 Determination for PDE9A Inhibitors
Objective: To determine the concentration of an inhibitor (e.g., BAY 73-6691) required to inhibit 50% of the activity of the PDE9A enzyme.
Materials:
-
Recombinant human PDE9A enzyme
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
cGMP substrate (e.g., fluorescently labeled cGMP)
-
Test compound (BAY 73-6691) dissolved in DMSO
-
Microplate (e.g., 384-well)
-
Microplate reader capable of detecting the signal from the chosen substrate
Procedure:
-
Compound Preparation: Prepare a serial dilution of BAY 73-6691 in DMSO. Further dilute these stock solutions in assay buffer to achieve the final desired concentrations.
-
Assay Reaction: a. To the wells of the microplate, add the diluted BAY 73-6691 solutions. Include control wells with vehicle (DMSO in assay buffer) for 100% enzyme activity and wells with no enzyme for background signal. b. Add the diluted PDE9A enzyme solution to all wells except the background control. c. Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes). d. Initiate the enzymatic reaction by adding the cGMP substrate to all wells. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the signal according to the substrate manufacturer's protocol (e.g., by adding a stop solution and measuring fluorescence).
-
Data Analysis: a. Subtract the background signal from all other readings. b. Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16][17]
Passive Avoidance Test for Memory Assessment in Rodents
Objective: To assess the effect of a test compound on long-term memory in rodents.[18][19]
Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with an electric grid.[20][21][22]
Procedure:
-
Habituation: On the day before training, allow each animal to explore the apparatus for a set period (e.g., 5 minutes) with the door between the compartments open.
-
Training (Acquisition Trial): a. Place the animal in the light compartment. b. When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds). c. Remove the animal from the apparatus and return it to its home cage.
-
Testing (Retention Trial): a. Approximately 24 hours after the training trial, administer the test compound (e.g., BAY 73-6691) or vehicle to the animals at a specified time before the test. b. Place the animal in the light compartment and open the door to the dark compartment. c. Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event.[20][21][22]
-
Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Conclusion
This compound, as a selective PDE9A inhibitor, represents a promising therapeutic strategy for Alzheimer's disease by targeting synaptic function. Preclinical data in rodent models demonstrate its potential to enhance cognitive function. However, the clinical failure of another PDE9A inhibitor, PF-04447943, highlights the challenges in translating preclinical findings to human efficacy.
In contrast, amyloid-beta targeting monoclonal antibodies like Lecanemab and Donanemab have shown modest but statistically significant slowing of cognitive decline in clinical trials, leading to their approval. The failures of other amyloid-targeting drugs such as Gantenerumab and Solanezumab underscore the complexities of this approach and the importance of factors like the specific amyloid species targeted and the stage of the disease at which treatment is initiated.
The Alzheimer's drug development pipeline continues to evolve, with a growing emphasis on diverse mechanisms of action beyond amyloid clearance. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and drug developers as they navigate this complex and critical area of research. A multi-faceted approach, potentially involving combination therapies that target different aspects of AD pathology, may ultimately prove to be the most effective strategy in combating this devastating disease.
References
- 1. Phase 3 Study Results Show Donanemab Significantly Slows Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 3. patientcareonline.com [patientcareonline.com]
- 4. LEQEMBI study results | LEQEMBI® (lecanemab-irmb) [leqembi.com]
- 5. nia.nih.gov [nia.nih.gov]
- 6. BAY 73-6691 = 98 HPLC, powder 794568-92-6 [sigmaaldrich.com]
- 7. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. butler.org [butler.org]
- 13. Gantenerumab Did Not Slow Cognitive Decline in People with Early Alzheimer Disease According to 2 Clinical Trial Results - - Practical Neurology [practicalneurology.com]
- 14. Reasons for Failed Trials of Disease-Modifying Treatments for Alzheimer Disease and Their Contribution in Recent Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 19. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 20. scantox.com [scantox.com]
- 21. scispace.com [scispace.com]
- 22. Passive avoidance test [panlab.com]
A Comparative In Vitro Analysis of Novel PDE9 Inhibitors Against the Benchmark Compound BAY 73-6691
For Immediate Release
This guide provides a comprehensive in vitro potency comparison of several novel phosphodiesterase 9 (PDE9) inhibitors against the well-established inhibitor, BAY 73-6691. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of PDE9 as a therapeutic target for a variety of disorders, including neurodegenerative diseases and heart failure.
Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific phosphodiesterase that plays a critical role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate, particularly the pool generated by the natriuretic peptide-stimulated particulate guanylate cyclase (pGC) pathway.[1] Inhibition of PDE9A is a promising therapeutic strategy, and the development of potent and selective inhibitors is a key focus of current research.
In Vitro Potency and Selectivity Profile
The following table summarizes the in vitro inhibitory potency (IC50) of BAY 73-6691 and a selection of novel PDE9 inhibitors against human PDE9A. Where available, selectivity data against other phosphodiesterase (PDE) families is also included to provide a broader context of their specificity. Lower IC50 values are indicative of higher potency.
| Compound | PDE9A IC50 (nM) | PDE1 IC50 (nM) | PDE5 IC50 (nM) | Fold Selectivity (PDE1/PDE9A) | Fold Selectivity (PDE5A/PDE9A) |
| BAY 73-6691 | 55[2][3] | >10,000[2] | >10,000[2] | ~182[4] | >182[4] |
| PF-04447943 | Ki: 2.8[2] | >10,000[2] | >10,000[2] | >3571 | >3571 |
| (S)-C33 | 11[2] | >1,000[2] | >1,000[2] | >91 | >91 |
| 3r | 0.6[5][6] | - | - | >150-fold vs other PDEs[6] | >150-fold vs other PDEs[6] |
| 28s | 21[5] | - | - | - | - |
| BAY-7081 | 15[7] | 735 | - | 49 | - |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the mechanism of action and the methods used for inhibitor characterization, the following diagrams illustrate the PDE9 signaling pathway and a generalized experimental workflow for in vitro screening.
Experimental Protocols
In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)
This protocol outlines a homogeneous, fluorescence polarization (FP) based assay for determining the in vitro potency of test compounds against human recombinant PDE9A.
Principle: The assay is based on the principle of competitive binding. A fluorescently labeled cGMP analog is used as a tracer. In the absence of an inhibitor, PDE9A hydrolyzes the tracer, and a binding agent captures the resulting fluorescently labeled GMP, leading to a high FP signal. In the presence of an inhibitor, the hydrolysis of the tracer is prevented, resulting in a low FP signal.[1]
Materials:
-
Recombinant human PDE9A2 enzyme
-
FAM-labeled cGMP substrate
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)[8]
-
Binding Agent (specific for GMP)
-
Test compounds and a known PDE9 inhibitor (e.g., BAY 73-6691) dissolved in DMSO
-
384-well, black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the microplate wells. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (a high concentration of a known inhibitor).
-
Enzyme Addition: Dilute the PDE9A enzyme in PDE Assay Buffer and add to all wells except the negative control (no enzyme) wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the FAM-labeled cGMP substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) in the dark.
-
Detection: Add the binding agent to all wells to stop the reaction and allow for binding to the hydrolyzed substrate.
-
Fluorescence Polarization Reading: Read the plate on a fluorescence polarization plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~525 nm emission for FAM).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based cGMP Reporter Assay
This protocol describes a cell-based assay to evaluate the ability of PDE9 inhibitors to increase intracellular cGMP levels in a more physiologically relevant context.
Principle: This assay utilizes a host cell line engineered to stably express human PDE9A and a cGMP-sensitive biosensor.[3][9] The biosensor is often a cyclic nucleotide-gated (CNG) ion channel linked to a reporter system (e.g., aequorin, which emits light upon Ca2+ influx, or a fluorescent calcium indicator).[3][9] An increase in intracellular cGMP opens the CNG channels, leading to a detectable signal.
Materials:
-
Engineered host cell line (e.g., CHO or HEK293) stably expressing human PDE9A and a cGMP-sensitive biosensor system.
-
Cell culture medium and reagents.
-
Assay buffer.
-
A stimulator of pGC, such as a natriuretic peptide (e.g., ANP).
-
Test compounds and a known PDE9 inhibitor.
-
96-well or 384-well cell culture plates.
-
A luminometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the engineered cells into the microplate wells and incubate to allow for cell attachment.
-
Compound Addition: Remove the culture medium and add the assay buffer containing serial dilutions of the test compounds.
-
Pre-incubation: Incubate the plate for a defined period to allow the compounds to enter the cells.
-
Stimulation: Add a submaximal concentration of the pGC stimulator (e.g., ANP) to all wells except the negative control wells to induce cGMP production.
-
Signal Detection: Immediately measure the luminescence or fluorescence signal using the appropriate plate reader.
-
Data Analysis: Normalize the data to the positive control (stimulator alone) and vehicle control. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of BAY 73-6691 and PDE5 Inhibitors on Memory Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the selective phosphodiesterase 9A (PDE9A) inhibitor, BAY 73-6691, and the class of phosphodiesterase 5 (PDE5) inhibitors, exemplified by sildenafil (B151), on memory enhancement. This analysis is based on published experimental data from rodent models of memory.
At a Glance: Key Mechanistic and Efficacy Differences
| Feature | BAY 73-6691 (PDE9 Inhibitor) | Sildenafil (PDE5 Inhibitor) |
| Primary Target | Phosphodiesterase 9A (PDE9A) | Phosphodiesterase 5 (PDE5) |
| Primary Substrate | cGMP | cGMP |
| Mechanism of Action | Elevates neuronal cGMP levels by inhibiting PDE9A, an enzyme with high affinity for cGMP. | Elevates cGMP levels by inhibiting PDE5, primarily in response to nitric oxide (NO) signaling. |
| Reported Efficacy | Enhances acquisition, consolidation, and retention of memory in various rodent models. Attenuates memory deficits induced by cholinergic and glutamatergic antagonists. | Improves memory consolidation and can reverse cognitive deficits induced by various pharmacological and pathological insults. Effects on memory acquisition are less consistently reported. |
| Development Status | Preclinical development was terminated for undisclosed reasons. | Sildenafil is an approved drug for other indications; its potential for cognitive enhancement is under investigation. |
Comparative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies assessing the effects of BAY 73-6691 and sildenafil on memory performance in rodents. It is important to note that these data are not from direct head-to-head studies but are compiled from separate experiments for a comparative overview.
Table 1: Effect on Social Recognition Memory in Rats
| Compound | Dosing Regimen | Key Finding |
| BAY 73-6691 | 0.3 and 3 mg/kg, p.o. (administered before the second trial) | Significantly reduced social investigation time during the second trial, indicating enhanced memory of the juvenile rat.[1] |
| Sildenafil | N/A | Directly comparable quantitative data from a social recognition task is not readily available in the reviewed literature. |
Table 2: Attenuation of Scopolamine-Induced Memory Deficit in Passive Avoidance Task
| Compound | Animal Model | Dosing Regimen | Key Finding |
| BAY 73-6691 | Rats | 0.3, 1, and 3 mg/kg, p.o. (administered before retention test) | Dose-dependently increased step-through latency in scopolamine-treated rats, reversing the memory deficit.[1][2][3] |
| Sildenafil | Rats | 1.5, 3.0, and 4.5 mg/kg, i.p. (administered before training) | A 3.0 mg/kg dose significantly attenuated the scopolamine-induced deficit in a 14-unit T-maze avoidance task. |
Note: While both compounds were tested in scopolamine-induced deficit models, the specific memory tasks differed (passive avoidance for BAY 73-6691 and T-maze avoidance for sildenafil).
Table 3: Attenuation of MK-801-Induced Short-Term Memory Deficit in T-Maze Continuous Alternation Task
| Compound | Animal Model | Dosing Regimen | Key Finding |
| BAY 73-6691 | Mice | 0.3, 1, and 3 mg/kg, p.o. (administered before testing) | Significantly reversed the MK-801-induced deficit in spontaneous alternation.[1][2][3] |
| Sildenafil | N/A | Data on the effect of sildenafil on MK-801-induced deficits in a T-maze continuous alternation task is not readily available in the reviewed literature. |
Signaling Pathways
Both BAY 73-6691 and PDE5 inhibitors enhance memory, in part, by modulating the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is crucial for synaptic plasticity.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below. These protocols are generalized from the cited literature to provide a comprehensive overview.
Social Recognition Task
This task assesses the ability of a rodent to recognize a previously encountered conspecific.
Protocol:
-
Habituation: An adult rat is placed in a clean, standard cage for a period of habituation.
-
First Exposure (T1): A juvenile rat is introduced into the cage with the adult. The amount of time the adult rat spends actively investigating (e.g., sniffing, grooming) the juvenile is recorded for a defined period.
-
Inter-Trial Interval: A delay is imposed between the first and second exposures.
-
Second Exposure (T2): The same juvenile rat is reintroduced to the adult rat. The duration of social investigation is again recorded. Drug or vehicle is typically administered before this phase.
-
Analysis: A recognition index is calculated based on the reduction in investigation time from T1 to T2. A significant decrease in investigation time during T2 is indicative of memory.
Passive Avoidance Task
This fear-motivated task assesses memory by measuring an animal's latency to enter a chamber where it previously received an aversive stimulus.
Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped to deliver a mild electric shock.
-
Training: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is administered.
-
Retention Test: After a set interval (e.g., 24 hours), the animal is returned to the light compartment. The time it takes for the animal to enter the dark compartment (step-through latency) is measured.
-
Pharmacological Intervention: To induce a memory deficit, a substance like scopolamine (B1681570) can be administered before training. The test compound (e.g., BAY 73-6691 or sildenafil) is then given, for example, before the retention test to assess its ability to reverse the deficit.
-
Analysis: An increase in step-through latency in the retention test compared to control (amnesic) animals indicates improved memory.
T-Maze Continuous Alternation Task
This task assesses spatial working memory based on the innate tendency of rodents to alternate their choice of arms in a T-shaped maze.
References
- 1. Sildenafil promotes dual memory effects in young rats: involvement of dopamine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent behavioural test - Cognition - T-Maze Continuous Alternation Task (T-CAT) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 3. Sildenafil improves acquisition and retention of memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Data Maze: A Comparative Guide to BAY 73-6691 Racemate Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on BAY 73-6691 racemate, a selective phosphodiesterase 9A (PDE9A) inhibitor. We delve into its mechanism of action, preclinical efficacy, and compare its performance with alternative compounds, supported by experimental data and detailed protocols.
Unraveling the Mechanism: How BAY 73-6691 Works
BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme highly expressed in brain regions crucial for cognition, such as the hippocampus and cortex.[1] PDE9A's primary role is to hydrolyze cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling. By inhibiting PDE9A, BAY 73-6691 elevates intracellular cGMP levels, thereby amplifying the nitric oxide (NO)/cGMP/protein kinase G (PKG)/CREB signaling pathway.[1] This pathway is fundamental for synaptic plasticity, a cellular process that underlies learning and memory.[1]
Preclinical Evidence: A Look at the Data
Numerous preclinical studies have investigated the potential of BAY 73-6691 in models of cognitive impairment, particularly those relevant to Alzheimer's disease. These studies have explored its effects on synaptic plasticity, learning and memory, and neuroprotection.
Comparative Efficacy of PDE9A Inhibitors
| Compound | Target | IC50 (nM) | Animal Model | Key Findings | Reference |
| BAY 73-6691 | Human PDE9A | 55 | Rodent models of cognitive impairment | Enhanced acquisition, consolidation, and retention of long-term memory; Attenuated scopolamine- and MK-801-induced memory deficits; Improved learning and memory in an amyloid-β peptide-induced mouse model of Alzheimer's disease. | [1] |
| PF-04447943 | Human PDE9A | 12 | Rodent models of cognitive impairment | Reversed scopolamine-induced cognitive deficits; Improved cognitive performance in Y-maze and social recognition tasks; Facilitated hippocampal long-term potentiation (LTP). | [1] |
Effects on Long-Term Potentiation (LTP)
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.
| Compound | Animal Model | Brain Region | LTP Induction Protocol | Effect on LTP | Reference |
| BAY 73-6691 | Young adult Wistar rats | Hippocampal slices (CA1) | Weak tetanic stimulation | Enhanced early LTP at 10 µM, but not 30 µM. | [1] |
| BAY 73-6691 | Very old (31-35 months) FBNF1 rats | Hippocampal slices (CA1) | Weak tetanic stimulation | Increased basal synaptic transmission and enhanced early LTP. | [1] |
| PF-04447943 | C57BL/6 mice | Hippocampal slices | Weak tetanic stimulation | Facilitated LTP. | [1] |
The Question of Reproducibility and Clinical Translation
A critical aspect of preclinical research is the reproducibility of findings. While multiple studies have reported positive effects of BAY 73-6691 in various animal models, there is a notable absence of published studies specifically designed to replicate the initial findings. Furthermore, the clinical development of BAY 73-6691 was terminated for undisclosed reasons.[1] In contrast, another PDE9A inhibitor, PF-04447943, progressed to Phase II clinical trials for Alzheimer's disease, although it did not meet its primary endpoint.[1] This highlights the challenges in translating promising preclinical data into clinical efficacy.
Alternative Therapeutic Avenues: Other Phosphodiesterase Inhibitors
The phosphodiesterase family comprises several enzymes that regulate cyclic nucleotide signaling. Inhibitors of other PDE families have also been investigated for their potential in treating cognitive disorders.
| PDE Inhibitor Class | Primary Substrate | Therapeutic Rationale in Alzheimer's Disease | Key Examples |
| PDE2 Inhibitors | cGMP and cAMP | May enhance cognitive function. | PF-05180999 |
| PDE4 Inhibitors | cAMP | Preclinical studies suggest cognitive enhancement. | Roflumilast, MK-0952 |
| PDE5 Inhibitors | cGMP | Preclinical data show cognitive enhancement and neuroprotective effects. | Sildenafil, Tadalafil |
Experimental Corner: Detailed Protocols
For researchers seeking to build upon existing work, this section provides detailed methodologies for key experiments cited in the evaluation of BAY 73-6691.
Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To assess the effect of BAY 73-6691 on synaptic plasticity.
Procedure:
-
Slice Preparation: Prepare transverse hippocampal slices (400 µm) from young adult Wistar rats and maintain them in artificial cerebrospinal fluid (aCSF).[1]
-
Electrophysiology: Record field excitatory postsynaptic potentials (fEPSPs) from the CA1 region in response to stimulation of the Schaffer collaterals.[1]
-
Baseline Recording: Record a stable baseline of fEPSPs for at least 20 minutes.[1]
-
Drug Application: Perfuse the slices with aCSF containing BAY 73-6691 (e.g., 10 µM) for a defined period before inducing LTP.[1]
-
LTP Induction: Induce LTP using a weak tetanic stimulation protocol (e.g., a single train of 100 Hz for 1 second).[1]
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes post-stimulation to measure the potentiation.[1]
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory in a mouse model of Alzheimer's disease.
Procedure:
-
Apparatus: Use a circular pool filled with opaque water containing a hidden escape platform. Place visual cues around the pool.[1]
-
Acquisition Phase: Train mice over several consecutive days with multiple trials per day to find the hidden platform. Vary the starting position for each trial.[1]
-
Drug Administration: Administer BAY 73-6691 to mice with cognitive deficits induced by intracerebroventricular injection of amyloid-β peptides.[1]
-
Probe Trial: 24 hours after the last training session, remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds).[1]
-
Analysis: Measure the escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial.[1]
Oxidative Stress and Apoptosis Assays in Cell Culture
Objective: To evaluate the neuroprotective effects of BAY 73-6691 against amyloid-β-induced toxicity.
Procedure:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells.
-
Induction of Toxicity: Treat cells with amyloid-β peptides (Aβ25-35) to induce oxidative stress and apoptosis.
-
Drug Treatment: Co-treat cells with varying concentrations of BAY 73-6691.
-
Oxidative Stress Measurement: Assess levels of reactive oxygen species (ROS) and lipid peroxidation.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest and wash cells.
-
Resuspend cells in binding buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of BAY 73-6691 Racemate
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent investigational compounds like BAY 73-6691 racemate is paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a potent and selective phosphodiesterase 9 (PDE9) inhibitor. Adherence to these protocols is critical for personnel safety and regulatory compliance.
This compound is classified as a hazardous substance, with acute oral toxicity, and it is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation and long-lasting harmful effects to aquatic life.[1] Therefore, all waste streams containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.
Key Hazard and Safety Information
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the key safety data.
| Hazard Classification | Precautionary Statement |
| Acute Toxicity, Oral (Category 1, 2) | H300: Fatal if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life.[1] |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2] Work in a well-ventilated area, preferably a fume hood.[1] |
| Environmental Precautions | P273: Avoid release to the environment.[1] |
Experimental Protocols for Disposal
Currently, there are no established and verified experimental protocols for the chemical neutralization or degradation of this compound in a standard laboratory setting. Due to its potent nature, on-site treatment is not recommended without specific, validated procedures. The standard and required method of disposal is through a licensed hazardous waste management company.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final waste collection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
